Avibactam
説明
Structure
3D Structure
特性
IUPAC Name |
[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUAPJVLWFHHB-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026066 | |
| Record name | Avibactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192500-31-4, 396731-14-9 | |
| Record name | Avibactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AVE-1330A free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avibactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVIBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AVE-1330A FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Avibactam's Mechanism of Action Against Serine β-Lactamases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has severely compromised the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Avibactam is a novel, non-β-lactam β-lactamase inhibitor that represents a significant advancement in combating this resistance.[1][2][3][4] It exhibits a broad spectrum of activity, potently inhibiting Ambler class A, class C, and some class D serine β-lactamases.[2][3][4][5][6][7] This guide provides an in-depth technical overview of this compound's unique mechanism of action, supported by quantitative data, detailed experimental protocols, and molecular visualizations.
Core Mechanism: Reversible Covalent Inhibition
Unlike traditional β-lactam-based inhibitors like clavulanic acid or tazobactam, which act as suicide inhibitors that are irreversibly consumed, this compound employs a unique, covalent, and slowly reversible mechanism of inhibition.[2][3][4][8][9] This process can be dissected into two principal steps: acylation (carbamylation) and deacylation (recyclization).
1. Acylation (Carbamylation): The inhibition process begins with the nucleophilic attack by the active site serine residue (e.g., Ser70 in class A enzymes) on the carbonyl carbon of this compound's five-membered urea ring.[8][10] This leads to the opening of the diazabicyclooctane (DBO) ring and the formation of a stable, covalent acyl-enzyme intermediate, specifically a carbamoyl-enzyme adduct.[8][11][12] The carbonyl group of this newly formed carbamate is stabilized in the enzyme's oxyanion hole, a critical feature for catalysis.[10]
2. Deacylation (Recyclization): The most remarkable feature of this compound's mechanism is the fate of the acyl-enzyme complex.[10][12] Instead of undergoing hydrolysis, which would destroy the inhibitor, the complex is exceptionally stable against water-mediated breakdown.[8] Deacylation occurs through an intramolecular ring-closure reaction (recyclization), which regenerates the intact, active this compound molecule and the free enzyme.[2][3][8] This process is slow, with half-lives for the acyl-enzyme complex ranging from minutes to days depending on the specific β-lactamase.[5][6][8][13] The regenerated this compound is then competent to inhibit another β-lactamase molecule, a key advantage over irreversible inhibitors.[8]
Structural Basis of Inhibition and Potency
High-resolution X-ray crystallography has provided detailed insights into the molecular interactions governing this compound's potent and broad-spectrum activity.[2][7][10][14]
-
Binding Mode: this compound's small size and efficient interacting groups allow it to fit snugly within the active sites of both class A and class C enzymes with a similar binding mode, explaining its broad-spectrum nature.[7][10]
-
Key Interactions: Upon forming the covalent bond with the catalytic serine, several key interactions anchor the inhibitor in the active site. The sulfate group is highly polar and forms critical interactions, while the carboxamide group also contributes to binding.[12] In class A enzymes like CTX-M-15, the piperidine ring of this compound can form a hydrophobic stack with a conserved tyrosine residue (Tyr105).[12]
-
Role of Active Site Residues: The inhibition mechanism relies on key catalytic residues. For instance, in class A β-lactamases, Lys73 and Ser130 are proposed to act as the general acid and base during the acylation and deacylation steps.[10][14] In class C enzymes, residues such as Lys67, Tyr150, and Lys315 are crucial for binding and catalysis.[2] The high degree of conservation of these residues within the binding pocket suggests a high probability of this compound inhibiting all enzymes of that class.[2]
Quantitative Data: Kinetic Parameters of Inhibition
The efficacy of this compound against various clinically relevant serine β-lactamases has been quantified through detailed kinetic studies. The efficiency of acylation (k₂/Kᵢ) and the rate of deacylation (k_off) are key parameters.
| Enzyme Class | Enzyme | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (min⁻¹) | Acyl-Enzyme Half-Life (t₁/₂) |
| Class A | TEM-1 | - | 0.045 | 16 min[8] |
| CTX-M-15 | 1.0 x 10⁵[5][6] | 0.017 | 40 min[5] | |
| KPC-2 | 2.1 x 10³[5] | 0.0084 | 82 min[5] | |
| Class C | E. cloacae P99 AmpC | 1.2 x 10³[5] | 0.0023 | 300 min (5 hours)[5] |
| P. aeruginosa PAO1 AmpC | 8.8 x 10²[5] | 0.11 | 6 min[5] | |
| Class D | OXA-10 | 1.1 x 10¹[5][6] | 9.0 x 10⁻⁵ | >5 days[5][6] |
| OXA-48 | 1.9 x 10²[5] | - | >24 hours |
Note: Kinetic values can vary slightly between studies due to different experimental conditions. The deacylation rate for KPC-2 can also involve a slow hydrolytic route that fragments the inhibitor, a mechanism distinct from the typical recyclization.[5][6]
Experimental Protocols
The characterization of this compound's mechanism relies on a combination of enzymology and biophysical techniques.
Enzyme Kinetics Assays
Objective: To measure the rates of enzyme acylation (on-rate) and deacylation (off-rate).
Methodology:
-
Enzyme and Reagent Preparation: Purified β-lactamase enzymes are prepared. A chromogenic β-lactam substrate, such as nitrocefin, is used as a reporter.
-
Acylation Rate (k_obs):
-
Enzyme is mixed with varying concentrations of this compound in a temperature-controlled spectrophotometer.
-
After a set incubation time, a saturating concentration of nitrocefin is added.
-
The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance (e.g., at 482 nm).
-
The observed pseudo-first-order rate constant (k_obs) for the formation of the inhibited enzyme is determined at each this compound concentration.
-
The second-order rate constant for acylation (k₂/Kᵢ) is obtained from the slope of the linear plot of k_obs versus this compound concentration.[5]
-
-
Deacylation Rate (k_off):
-
A "jump dilution" method is employed.[8] The enzyme is first incubated with a saturating concentration of this compound to ensure complete formation of the acyl-enzyme complex.
-
The complex is then rapidly diluted (e.g., 100-fold or more) into a solution containing the reporter substrate (nitrocefin).
-
This dilution prevents re-binding of any released this compound.
-
The return of enzyme activity is monitored over time by the hydrolysis of nitrocefin. The rate of activity return corresponds to the deacylation off-rate (k_off).[8]
-
Mass Spectrometry (MS) for Acyl-Enzyme Analysis
Objective: To confirm the formation of a covalent adduct and assess its stability.
Methodology:
-
Acyl-Enzyme Preparation: The target β-lactamase (e.g., 1 µM) is incubated with an excess of this compound (e.g., 5 µM) at 37°C for a set period (e.g., 5 minutes to 24 hours).[5]
-
Sample Cleanup: Free, unbound this compound is removed from the solution using techniques like centrifugal ultrafiltration.[5][8]
-
ESI-MS Analysis: The protein sample is analyzed by electrospray ionization mass spectrometry (ESI-MS).
-
Data Interpretation: The formation of the covalent adduct is confirmed by observing a mass increase in the enzyme corresponding to the mass of the this compound molecule. The stability of the adduct is assessed by analyzing samples incubated for extended periods (e.g., 24 hours).[5] The absence of significant hydrolysis products in the supernatant can also be confirmed by LC-MS analysis of small molecules.[8]
X-ray Crystallography
Objective: To determine the three-dimensional structure of the this compound-enzyme complex.
Methodology:
-
Protein Crystallization: The purified β-lactamase is crystallized under specific conditions of pH, temperature, and precipitant concentration.
-
Complex Formation: The protein crystals are soaked in a solution containing a high concentration of this compound (e.g., 10 mM) for a short period (e.g., 15 minutes) to allow the inhibitor to diffuse into the crystal and bind to the enzyme's active site.[2]
-
Data Collection: The crystals are flash-frozen in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.[2]
-
Structure Determination: The diffraction data are processed to solve and refine the atomic-resolution structure of the acyl-enzyme complex, revealing the precise covalent linkage and non-covalent interactions between this compound and the enzyme.[2][14]
Visualizations of Pathways and Processes
Caption: Overall kinetic pathway for the reversible covalent inhibition of serine β-lactamases by this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The road to this compound: the first clinically useful non-β-lactam working somewhat like a β-lactam. | Department of Chemistry [chem.ox.ac.uk]
- 5. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of this compound inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insight into potent broad-spectrum inhibition with reversible recyclization mechanism: this compound in complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Avibactam: A Technical Guide to Overcoming Antibiotic Resistance in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate a broad spectrum of β-lactam antibiotics. Avibactam, a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical tool in restoring the efficacy of these antibiotics. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in overcoming antibiotic resistance, and a summary of its efficacy. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the ongoing battle against antibiotic resistance.
Introduction: The Challenge of Gram-Negative Resistance
Gram-negative bacteria, characterized by their complex cell envelope, are intrinsically more resistant to many antibiotics. The production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, is a major driver of acquired resistance. The Ambler classification system categorizes these enzymes into four classes: A, B, C, and D. This compound has demonstrated potent inhibitory activity against class A, class C, and some class D β-lactamases.[1][2][3] It is currently approved for clinical use in combination with ceftazidime, a third-generation cephalosporin.[4] This combination, ceftazidime-avibactam (CZA), has proven effective against a wide range of multidrug-resistant Gram-negative pathogens.[5]
Mechanism of Action of this compound
Unlike traditional β-lactamase inhibitors, this compound is a diazabicyclooctane (DBO) derivative and does not possess a β-lactam ring.[4] Its unique mechanism of action involves a covalent but reversible inhibition of serine-based β-lactamases (Classes A, C, and some D).
The inhibition process can be summarized in the following steps:
-
Acylation: this compound enters the active site of the β-lactamase and forms a covalent acyl-enzyme intermediate with the catalytic serine residue.[6]
-
Ring Opening: This acylation step involves the opening of the this compound ring.[4]
-
Inhibition: The stable acyl-enzyme complex renders the β-lactamase inactive, preventing it from hydrolyzing β-lactam antibiotics.[6]
-
Reversible Deacylation: The reaction is reversible, and the this compound molecule can be slowly released, regenerating the active enzyme. However, the deacylation rate is very slow for many clinically relevant enzymes, leading to sustained inhibition.[7][8]
This reversible mechanism allows a single this compound molecule to inhibit multiple β-lactamase molecules over time.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in restoring the activity of β-lactam antibiotics has been extensively studied. The following tables summarize key quantitative data from in vitro and clinical studies.
In Vitro Efficacy: Inhibition Kinetics
The efficiency of β-lactamase inhibition is a critical determinant of this compound's effectiveness. Kinetic parameters, such as the acylation efficiency (k₂/Kᵢ) and the deacylation rate (k_off), quantify this interaction.
| β-Lactamase Enzyme | Ambler Class | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Half-life (t₁/₂) (min) |
| CTX-M-15 | A | 1.0 x 10⁵ | 40 |
| KPC-2 | A | - | 82 |
| P. aeruginosa AmpC | C | - | 6 |
| E. cloacae P99 AmpC | C | - | 300 |
| OXA-10 | D | 1.1 x 10¹ | > 5 days |
| OXA-48 | D | - | - |
| Data sourced from Ehmann et al., 2013.[7] |
In Vitro Susceptibility: Minimum Inhibitory Concentrations (MICs)
The addition of this compound significantly reduces the Minimum Inhibitory Concentration (MIC) of ceftazidime against many resistant Gram-negative isolates.
| Organism (Resistance Mechanism) | Ceftazidime MIC (µg/mL) | Ceftazidime-Avibactam MIC (µg/mL) | Fold Reduction in MIC |
| E. coli (ESBL) | >128 | ≤4 | ≥32 |
| K. pneumoniae (ESBL) | >128 | ≤4 | ≥32 |
| K. pneumoniae (KPC) | 64 to >128 | ≤8 | ≥8 |
| P. aeruginosa (AmpC) | 32 | 4 | 8 |
| Data extrapolated from various in vitro susceptibility studies.[5][9] |
Clinical Efficacy from Phase 3 Trials
Pooled analysis of Phase 3 clinical trials demonstrates the clinical utility of ceftazidime-avibactam in treating serious Gram-negative infections.
| Infection Type | Patient Population | Ceftazidime-Avibactam Clinical Cure Rate | Comparator Clinical Cure Rate |
| Complicated Intra-Abdominal Infection (cIAI) | Microbiologically Modified Intent-to-Treat (mMITT) | 88.1% (334/379) | 88.1% (364/413) |
| Complicated Urinary Tract Infection (cUTI) | mMITT | 88.1% (334/379) | 88.1% (364/413) |
| Nosocomial Pneumonia (NP) | mMITT | 88.1% (334/379) | 88.1% (364/413) |
| Data from a pooled analysis of five Phase 3 trials.[10] |
Detailed Experimental Protocols
Reproducible and standardized methodologies are crucial for evaluating the efficacy of new antimicrobial agents. Below are detailed protocols for key experiments cited in the literature.
In Vitro Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
References
- 1. engineering.org.cn [engineering.org.cn]
- 2. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use | MDPI [mdpi.com]
- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Ceftazidime-Avibactam for the Treatment of Infections Caused by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
Avibactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avibactam is a novel, non-β-lactam β-lactamase inhibitor that has become a critical component in the fight against multidrug-resistant Gram-negative bacteria.[1][2][3][4][5] Its unique chemical structure and reversible covalent inhibition mechanism set it apart from traditional β-lactamase inhibitors.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental methodologies from key studies, and visualizations to elucidate its function and interactions.
Chemical Structure and Physicochemical Properties
This compound, chemically known as [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate, is a diazabicyclooctane derivative.[6][7] Unlike traditional β-lactamase inhibitors such as clavulanic acid and tazobactam, this compound does not possess a β-lactam ring.[1] Its structure is designed to mimic the transition state of β-lactam hydrolysis, allowing it to effectively bind to the active site of β-lactamase enzymes.[8]
The sodium salt of this compound is a white crystalline powder with high purity (typically >98%), which is essential for its pharmaceutical applications.[6]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃O₆S | [5][7][9] |
| Molecular Weight | 265.25 g/mol | [7][9] |
| IUPAC Name | [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | [5][7] |
| CAS Number | 1192500-31-4 | [5][7] |
| XLogP3 | -1.8 | [9] |
| Hydrogen Bond Donor Count | 2 | [9] |
| Hydrogen Bond Acceptor Count | 6 | [9] |
| Rotatable Bond Count | 3 | [9] |
| Topological Polar Surface Area | 139 Ų | [9] |
| Protein Binding | 5.7–8.2% | [5] |
| Metabolism | Nil | [5] |
| Elimination Half-life | ~2 hours | [10][11] |
| Volume of Distribution | ~22 L | [11] |
| Excretion | Kidney (97%) | [5] |
Mechanism of Action
This compound is a potent inhibitor of a wide range of β-lactamase enzymes, including Ambler class A, class C, and some class D enzymes.[1][2][4][5] It functions by a unique, reversible covalent mechanism.[1][3]
The inhibition process involves the following steps:
-
Acylation: The serine residue in the active site of the β-lactamase enzyme attacks the carbonyl group of this compound's urea moiety. This leads to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][3]
-
Deacylation (Recyclization): Unlike other β-lactamase inhibitors that undergo hydrolysis and degradation, the reaction with this compound is reversible.[1][3] The acyl-enzyme complex can undergo deacylation, which results in the regeneration of intact, active this compound.[1] This recyclization is a slow process, effectively sequestering the β-lactamase and preventing it from inactivating β-lactam antibiotics.[12]
Caption: Reversible covalent inhibition of β-lactamase by this compound.
In Vitro Activity
The efficacy of this compound is demonstrated by its ability to restore the activity of β-lactam antibiotics against resistant bacterial strains. This is quantified by the minimum inhibitory concentration (MIC).
Quantitative Antimicrobial Activity
The following tables summarize the in vitro activity of ceftazidime-avibactam against various Gram-negative bacteria. This compound is typically tested at a fixed concentration of 4 µg/mL.
Table 2: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae [13]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Escherichia coli | 0.25 | 0.5 | >99 |
| Klebsiella pneumoniae | 0.5 | 2 | >99 |
| Enterobacter cloacae | 0.5 | 2 | >99 |
| Citrobacter freundii | 0.5 | 2 | >99 |
| Proteus mirabilis | ≤0.25 | 0.5 | 100 |
| Serratia marcescens | 1 | 4 | >98 |
Table 3: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa [13]
| Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| All Isolates | 2 | 8 | ~95 |
| Meropenem-Resistant | 4 | 16 | ~85 |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to characterize this compound.
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of ceftazidime in combination with a fixed concentration of this compound against various bacterial isolates.
Methodology:
-
Method: Broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][14]
-
Media: Cation-adjusted Mueller-Hinton broth.
-
This compound Concentration: A fixed concentration of 4 µg/mL of this compound is used.[1][14]
-
Ceftazidime Concentration: Two-fold serial dilutions of ceftazidime are prepared.[1]
-
Inoculum: Bacterial suspensions are prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
Endpoint: The MIC is defined as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
X-ray Crystallography of this compound-Enzyme Complex
Objective: To determine the three-dimensional structure of this compound covalently bound to a β-lactamase enzyme.
Methodology:
-
Protein Purification: The target β-lactamase (e.g., AmpC from P. aeruginosa) is overexpressed and purified.
-
Complex Formation: The purified enzyme is incubated with an excess of this compound to form the covalent complex.
-
Crystallization: The this compound-enzyme complex is crystallized using vapor diffusion (hanging or sitting drop) methods with various crystallization screens.
-
Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a known β-lactamase structure as a search model.
-
Refinement: The model is refined against the diffraction data to obtain the final high-resolution structure. A high-resolution structure of this compound bound to a class C β-lactamase, AmpC, from P. aeruginosa was obtained, which provided insight into the mechanism of both acylation and recyclization.[1][3]
Enzyme Kinetics
Objective: To characterize the kinetics of β-lactamase inhibition by this compound, including the on-rate for acylation and the off-rate for deacylation.
Methodology:
-
On-rate (k_on) Measurement:
-
The β-lactamase enzyme is pre-incubated with varying concentrations of this compound for different time intervals.
-
The remaining enzyme activity is measured by adding a chromogenic β-lactam substrate (e.g., nitrocefin) and monitoring the change in absorbance over time.
-
The apparent second-order rate constant (k_on) is determined by plotting the observed rate of inactivation against the inhibitor concentration.
-
-
Off-rate (k_off) Measurement (Jump Dilution Method):
-
The enzyme is incubated with a saturating concentration of this compound to form the acyl-enzyme complex.
-
The complex is then rapidly diluted into a solution containing a chromogenic substrate.
-
The return of enzyme activity is monitored over time as this compound dissociates from the enzyme.
-
The first-order rate constant for deacylation (k_off) is determined by fitting the data to an exponential recovery curve. Using the TEM-1 enzyme, the deacylation off-rate was measured to be 0.045 min⁻¹.[15]
-
Synthesis of this compound
The synthesis of this compound is a complex, multi-step process.[6] Several synthetic routes have been developed, often starting from commercially available materials like ethyl-5-hydroxypicolinate or Boc-benzyl-glutamate.[16][17] Key steps in these syntheses typically involve:
-
Chiral Resolution: Lipase-catalyzed resolution is used to establish the correct stereochemistry.[16]
-
Ring Formation: Construction of the diazabicyclo[3.2.1]octane core structure.
-
Functional Group Manipulations: Introduction of the carbamoyl and sulfate groups, often involving protection and deprotection steps.[6][16][17]
-
Sulfation: A one-pot debenzylation/sulfation reaction is a key step in some efficient synthetic routes.[16][17]
Caption: A generalized overview of the synthetic steps for this compound.
Conclusion
This compound represents a significant advancement in the field of antibacterial therapy. Its novel chemical structure, distinct from traditional β-lactams, and its unique reversible covalent mechanism of action provide a powerful tool against a broad spectrum of β-lactamase-producing Gram-negative pathogens.[1][2][4] The data and methodologies presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to understand and build upon the success of this important molecule in addressing the ongoing challenge of antimicrobial resistance.
References
- 1. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Activity of Ceftazidime-Avibactam against Isolates in a Phase 3 Open-Label Clinical Trial for Complicated Intra-Abdominal and Urinary Tract Infections Caused by Ceftazidime-Nonsusceptible Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Dawn of a New Era in Antibiotic Adjuvants: An In-depth Technical Guide to Early-Stage Research on Avibactam Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant organisms (MDROs) constitutes a critical threat to global public health. In the vanguard of countermeasures is the development of β-lactamase inhibitors, with avibactam emerging as a pivotal agent. This technical guide delves into the core of early-stage research on this compound combination therapies, providing a comprehensive overview of its synergistic potential, the experimental methodologies used to validate its efficacy, and the fundamental mechanisms underpinning its action.
Introduction to this compound
This compound is a novel, non-β-lactam β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, class C, and some class D β-lactamases.[1][2][3] Unlike conventional inhibitors, this compound possesses a unique mechanism of action involving a reversible covalent acylation of the β-lactamase enzyme.[2][3] This action protects its partner β-lactam antibiotic from enzymatic degradation, thereby restoring or enhancing its antibacterial activity against a wide range of resistant Gram-negative bacteria.[4][5] Early-stage research has predominantly focused on its combination with ceftazidime, as well as with other β-lactams like aztreonam and ceftaroline fosamil.[1][2][3]
In Vitro Efficacy of this compound Combinations
The cornerstone of early-stage research lies in determining the in vitro activity of this compound combinations against clinically relevant pathogens. These studies are crucial for establishing the potential of such therapies and guiding further development.
Synergistic Activity Against Multidrug-Resistant Bacteria
A significant body of research has demonstrated the synergistic effects of this compound when combined with various β-lactam antibiotics, particularly against carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.
The combination of ceftazidime-avibactam has shown potent activity against Enterobacterales producing extended-spectrum β-lactamases (ESBLs), AmpC, and Klebsiella pneumoniae carbapenemase (KPC).[5][6] Furthermore, the addition of this compound to aztreonam has proven effective against metallo-β-lactamase (MBL)-producing Enterobacterales.[6][7][8] this compound protects aztreonam from hydrolysis by co-produced ESBLs and AmpC enzymes, allowing aztreonam to exert its activity against the MBLs.[6]
Recent studies have also explored the combination of sulbactam with this compound, which has demonstrated synergistic activity against carbapenem-resistant Acinetobacter baumannii (CRAB) isolates, including those producing OXA-type carbapenemases.[9]
Quantitative Analysis of In Vitro Synergy
The synergistic potential of this compound combinations is quantitatively assessed primarily through checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and time-kill assays.
Table 1: Summary of In Vitro Synergy Data for this compound Combinations
| Combination | Organism(s) | Key Findings | Reference(s) |
| Ceftazidime-avibactam | KPC-producing Klebsiella pneumoniae | Significant bactericidal efficiency at 2x, 4x, and 8x MIC. | [8][10] |
| Ceftazidime-avibactam + Aztreonam | MBL-producing Klebsiella pneumoniae | Strong synergistic bactericidal effects observed. | [8] |
| Ceftazidime-avibactam + Aztreonam | MBL-producing non-fermenting Gram-negative bacteria | Reduction in MIC for Pseudomonas spp. and Acinetobacter spp. | [11] |
| Ceftazidime-avibactam + Fosfomycin | KPC-producing Klebsiella pneumoniae | Additive activity observed. | [12] |
| Ceftazidime-avibactam + Carbapenems | KPC-producing Klebsiella pneumoniae | Synergistic activity observed. | [12] |
| Sulbactam-avibactam | Carbapenem-resistant Acinetobacter baumannii | ≥2-fold decrease in sulbactam MIC in 89% of isolates. | [9] |
Preclinical In Vivo Models
Animal models of infection are indispensable for evaluating the in vivo efficacy of this compound combination therapies and for establishing pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with successful outcomes.
Murine Infection Models
Murine models, including septicemia, thigh infection, and lung infection models, have been instrumental in demonstrating the in vivo potential of this compound combinations.[13][14][15] In a murine septicemia model using ceftazidime-resistant Enterobacterales, the ceftazidime-avibactam combination was highly effective, with 50% effective dose (ED50) values ranging from 2 to 27 mg/kg.[13][16]
Studies in neutropenic mice with thigh or lung infections have been crucial in defining the PK/PD driver for this compound, which was found to be the percentage of the dosing interval that the free drug concentration remains above a critical threshold (%fT > CT).[1][14]
Efficacy in Animal Models of Infection
Table 2: Summary of In Vivo Efficacy Data for this compound Combinations
| Combination | Animal Model | Pathogen(s) | Key Findings | Reference(s) |
| Ceftazidime-avibactam | Murine septicemia | AmpC or ESBL-producing Enterobacterales | ED50 values ranged from 2 to 27 mg/kg. | [13][16][17] |
| Ceftazidime-avibactam | Murine thigh and lung infection | Pseudomonas aeruginosa | This compound enhanced ceftazidime efficacy, with the effect correlating with %fT > CT of 1 mg/L. | [14] |
| Ceftazidime-avibactam + Aztreonam | Mouse infection model | MBL-producing Enterobacterales | Reduced mortality and prolonged lifespan in infected mice. | [10][18] |
| Ceftazidime-avibactam + Colistin/Fosfomycin/Gentamicin | Rabbit osteomyelitis | OXA-48/ESBL-producing Escherichia coli | Combination therapies led to bone sterilization in 91-100% of cases. | [19] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the robust evaluation of novel antimicrobial combinations. The following sections outline the core methodologies employed in the early-stage research of this compound therapies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is the standard method.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the antibiotics to be tested. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[20][21]
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.[22][23]
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Incubation: Incubate the plates at 35°C for 16-20 hours under aerobic conditions.[22][23]
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[20]
Checkerboard Synergy Testing
The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.
Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well microtiter plate, dilute antibiotic A serially along the ordinate (rows) and antibiotic B serially along the abscissa (columns). This creates a matrix of wells with varying concentrations of both drugs.[22]
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[22]
-
Incubation: Incubate the plate at 35°C for 16-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[18][22]
-
Interpretation:
Time-Kill Assays
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
Protocol: Time-Kill Assay
-
Preparation: Prepare tubes of broth containing the desired concentrations of the antimicrobial agents, both individually and in combination. Common concentrations tested are sub-inhibitory and supra-inhibitory multiples of the MIC.[8][25]
-
Inoculation: Inoculate the tubes with a standardized bacterial inoculum (e.g., 5 x 105 to 5 x 106 CFU/mL). Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 35°C, often in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each tube.[26][27]
-
Quantification: Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis and Interpretation: Plot the log10 CFU/mL against time for each condition.
Mechanisms and Pathways
Understanding the molecular interactions and pathways involved is crucial for optimizing existing therapies and developing new ones.
Mechanism of this compound Action
This compound inhibits serine β-lactamases through a multi-step process. It first forms a non-covalent Michaelis-Menten complex with the enzyme. Subsequently, the catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of this compound's urea moiety, leading to the opening of this compound's diazabicyclooctane ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[2][4][29] This reaction is reversible, but the rate of deacylation is slow, effectively sequestering the enzyme and preventing it from hydrolyzing the partner β-lactam antibiotic.[2][3]
Experimental Workflow for In Vitro Synergy Testing
The logical flow of in vitro experiments is designed to first establish baseline susceptibility and then to probe for synergistic interactions.
Conclusion and Future Directions
Early-stage research has robustly established the significant potential of this compound as a cornerstone of combination therapies against multidrug-resistant Gram-negative bacteria. The synergistic and additive effects observed in both in vitro and in vivo studies underscore its importance in overcoming key resistance mechanisms. The methodologies outlined in this guide provide a framework for the continued evaluation and development of novel this compound-based combinations.
Future research should focus on expanding the portfolio of partner antibiotics for this compound, investigating its efficacy against emerging resistance mechanisms, and further refining PK/PD models to optimize dosing strategies for diverse patient populations. The continued exploration of this compound's potential will be critical in the ongoing battle against antimicrobial resistance.
References
- 1. This compound Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. | BioWorld [bioworld.com]
- 6. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effect of Ceftazidime-Avibactam with Aztreonam on Carbapenemase-Positive Klebsiella pneumoniae MBL+, NDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo bactericidal activity of ceftazidime-avibactam against Carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Twist: The Combination of Sulbactam/Avibactam Enhances Sulbactam Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1278. Testing the Synergistic Effect of Ceftazidime-Avibactam Plus Aztreonam on Metallobetalactamase-Producing Non-Fermenting Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Ceftazidime/Avibactam Alone and in Combination With Fosfomycin and Carbapenems Against KPC-producing Klebsiella Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes) • AMR.Solutions [amr.solutions]
- 16. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of ceftazidime/avibactam in various combinations for the treatment of experimental osteomyelitis in rabbits caused by OXA-48-/ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. dovepress.com [dovepress.com]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. A new method for concomitant evaluation of drug combinations for their antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. actascientific.com [actascientific.com]
- 25. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 26. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. researchgate.net [researchgate.net]
The Core Mechanism of Avibactam: A Covalent, Reversible Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam is a groundbreaking non-β-lactam β-lactamase inhibitor, distinguished by its unique covalent and reversible mechanism of action.[1][2][3] This diazabicyclooctane (DBO) compound effectively neutralizes a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes, which are primary contributors to antibiotic resistance in Gram-negative bacteria.[4][5][6] When combined with β-lactam antibiotics such as ceftazidime, ceftaroline, and aztreonam, this compound restores their efficacy against many resistant pathogens.[5][7] This technical guide delves into the core inhibitory mechanism of this compound, presenting key kinetic data, detailed experimental protocols, and visual representations of the molecular interactions and processes.
The Covalent, Reversible Inhibition Pathway
The inhibitory action of this compound is a two-step process. Initially, the catalytic serine residue in the active site of the β-lactamase enzyme attacks the carbonyl group of this compound's five-membered urea ring.[3] This nucleophilic attack results in the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3][8] This acylation step effectively inactivates the enzyme.
Unlike traditional β-lactamase inhibitors that undergo hydrolysis and are permanently inactivated, the this compound-enzyme complex undergoes a slow, reversible deacylation process.[3] This process involves an intramolecular cyclization that regenerates the intact, active this compound molecule, which can then inhibit another β-lactamase enzyme.[1][3] This novel recycling mechanism contributes significantly to its potency.[3] While this reversible recyclization is the primary pathway, in some enzymes like KPC-2, a minor, slower hydrolytic route involving fragmentation of the acyl-avibactam complex has been observed.[4][9]
Caption: Covalent, reversible inhibition pathway of this compound.
Quantitative Analysis of this compound Inhibition
The efficacy of this compound varies across different classes of β-lactamases. The following tables summarize key kinetic parameters for the interaction of this compound with several clinically relevant enzymes.
Table 1: Acylation and Deacylation Kinetics of this compound Against Various β-Lactamases
| Enzyme | Class | Organism | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (min⁻¹) | Half-life (t₁/₂) for Enzyme Recovery (min) |
| CTX-M-15 | A | Escherichia coli | 1.0 x 10⁵ | - | 40 |
| KPC-2 | A | Klebsiella pneumoniae | - | - | 82 |
| TEM-1 | A | Escherichia coli | 1.6 x 10⁵ | 0.045 | 16 |
| AmpC | C | P. aeruginosa PAO1 | - | - | 6 |
| AmpC | C | E. cloacae P99 | - | - | 300 |
| OXA-10 | D | Pseudomonas aeruginosa | 1.1 x 10¹ | - | >5 days |
| OXA-48 | D | Klebsiella pneumoniae | - | - | - |
Data compiled from Ehmann et al., 2012 and Ehmann et al., 2013.[3][4]
Table 2: Mass Spectrometry Analysis of this compound-Enzyme Adducts
| Enzyme | Incubation Time | Expected Mass Increase (Da) | Observed Mass Increase (Da) | Percent Acylated |
| CTX-M-15 | 5 min | 265.1 | 265.2 | Stoichiometric |
| 24 h | 265.1 | 265.2 | 100% | |
| KPC-2 | 5 min | 265.1 | 265.2 | Stoichiometric |
| 24 h | 265.1 | Multiple species observed | - | |
| E. cloacae P99 AmpC | 5 min | 265.1 | 265.2 | Stoichiometric |
| 24 h | 265.1 | 265.2 | 93% | |
| OXA-10 | 5 min | 265.1 | 265.2 | Stoichiometric |
| 24 h | 265.1 | 265.2 | 100% |
Data from Ehmann et al., 2013.[4]
Key Experimental Protocols
Determination of Deacylation Off-Rate (k_off) by Jump Dilution
This method is employed to measure the rate of enzyme activity recovery after inhibition, which corresponds to the deacylation rate.
Protocol:
-
Enzyme-Inhibitor Incubation: A concentrated solution of the β-lactamase enzyme is incubated with a molar excess of this compound to ensure complete formation of the covalent acyl-enzyme complex.
-
Jump Dilution: The reaction mixture is rapidly diluted (e.g., 100-fold or more) into a solution containing a reporter substrate (e.g., nitrocefin). This dilution effectively prevents further inhibition by reducing the concentration of free this compound to negligible levels.
-
Monitoring Activity Return: The hydrolysis of the reporter substrate is monitored over time using a spectrophotometer. The rate of substrate hydrolysis will increase as the enzyme is slowly reactivated through deacylation.
-
Data Analysis: The time course of activity return is fitted to a first-order exponential equation to determine the off-rate constant (k_off).
Caption: Workflow for k_off determination.
Mass Spectrometry Analysis of Acyl-Enzyme Complex
Mass spectrometry is used to confirm the formation of a covalent adduct and to assess its stability over time.
Protocol:
-
Acylation: The β-lactamase is incubated with a molar excess of this compound for a defined period (e.g., 5 minutes or 24 hours).
-
Removal of Excess Inhibitor: Excess, unbound this compound is removed from the solution, typically by ultrafiltration or size-exclusion chromatography.
-
Sample Preparation: The protein sample is prepared for mass spectrometry, which may involve denaturation under acidic conditions.
-
Mass Analysis: The mass of the intact protein is determined using electrospray ionization mass spectrometry (ESI-MS). The formation of the covalent adduct is confirmed by an increase in the protein's mass corresponding to the mass of this compound.[4]
-
Stability Assessment: By comparing the mass spectra of samples incubated for different durations, the stability of the acyl-enzyme complex and the potential for hydrolysis or other modifications can be assessed.[4]
Structural Insights into the Inhibition Mechanism
High-resolution X-ray crystal structures of this compound in complex with various β-lactamases have provided detailed insights into its binding and mechanism of action.[6][10] The structures reveal that the opened this compound molecule is rigidly positioned within the active site.[11] The sulfate group of this compound occupies the same pocket that typically binds the carboxylate group of β-lactam antibiotics, forming key interactions with conserved residues.[12] The carboxamide group also forms important hydrogen bonds within the active site.[12] These interactions anchor the inhibitor, and the proximity of the leaving nitrogen to the carbamoyl carbonyl is believed to facilitate the reverse ring-closing reaction, favoring regeneration of intact this compound over hydrolysis.[10]
Caption: this compound interactions in the active site.
Conclusion
This compound's unique covalent, reversible mechanism of inhibition represents a significant advancement in combating β-lactamase-mediated antibiotic resistance. Its ability to be recycled after inactivating an enzyme molecule contributes to its high potency and broad spectrum of activity. Understanding the kinetic and structural basis of this mechanism is crucial for the development of future β-lactamase inhibitors and for optimizing the clinical use of this compound-containing combination therapies. The methodologies and data presented in this guide provide a comprehensive overview for professionals in the field of infectious disease research and drug development.
References
- 1. This compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor | Semantic Scholar [semanticscholar.org]
- 3. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftazidime–this compound: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Kinetics of this compound inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insight into potent broad-spectrum inhibition with reversible recyclization mechanism: this compound in complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
The Spectrum of Avibactam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Avibactam, a novel non-β-lactam β-lactamase inhibitor, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action and broad spectrum of activity have revitalized the clinical utility of established β-lactam antibiotics. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound, its mechanism of action, the experimental protocols used for its evaluation, and the mechanisms of resistance observed to date.
Mechanism of Action: Reversible Covalent Inhibition
Unlike traditional β-lactamase inhibitors that act as suicide inhibitors, this compound employs a novel mechanism of reversible covalent inhibition.[1][2][3] It forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[1][3] However, this bond can be slowly hydrolyzed, releasing the intact, active this compound molecule, which can then inhibit another β-lactamase enzyme.[1][2][3] This reversible nature contributes to its sustained inhibitory effect.
The inhibition process can be visualized as a two-step process: acylation, where this compound binds to the enzyme, and deacylation, where it is released. The efficiency of inhibition is determined by the rates of these two steps.
Spectrum of In Vitro Activity
This compound, primarily in combination with ceftazidime, demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including those expressing various β-lactamases.
Enterobacteriaceae
Ceftazidime-avibactam is highly active against Enterobacteriaceae, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) isolates.[4][5][6] It effectively inhibits isolates producing extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, Klebsiella pneumoniae carbapenemases (KPCs), and some OXA-type carbapenemases, such as OXA-48.[4][5][6][7] However, it is not active against metallo-β-lactamase (MBL) producers.[8][9]
Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae
| Organism/Resistance Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| All Enterobacteriaceae | 0.25 | 1 | >99.9 |
| MDR Enterobacteriaceae | 0.25 | 1 | 99.2 |
| XDR Enterobacteriaceae | 0.5 | 2 | 97.8 |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 0.5 | 2 | 97.5 |
| ESBL-producing E. coli | - | 0.25 | - |
| ESBL-producing K. pneumoniae | - | 0.5 | - |
| AmpC-producing Enterobacteriaceae | - | 1 | - |
| KPC-producing Enterobacterales | - | - | 98.9 |
Data compiled from multiple surveillance studies.[5][10][11]
Pseudomonas aeruginosa
The addition of this compound significantly enhances the activity of ceftazidime against Pseudomonas aeruginosa, including strains with resistance mechanisms such as AmpC hyperproduction.[12][13] While generally potent, its activity can be affected by the presence of efflux pumps and certain resistance mutations.[4][13]
Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa
| Resistance Phenotype | Ceftazidime MIC50/MIC90 (µg/mL) | Ceftazidime-Avibactam MIC50/MIC90 (µg/mL) | Ceftazidime-Avibactam Susceptibility (%) |
| All Isolates | - | 2/4 | 97.1 |
| Multidrug-Resistant (MDR) | - | 4/16 | 86.5 |
| Meropenem-Nonsusceptible | >32/>32 | 4/16 | 71.8 |
| AmpC Hyperproducers | >256/>256 | 4/16 | 76.1 |
Data from a multicenter study of bloodstream infections.[12][13]
Activity Against Specific β-Lactamase Enzymes
This compound exhibits potent inhibitory activity against a broad range of Ambler class A, C, and some class D β-lactamases.[1][14]
Table 3: Kinetic Parameters of this compound against Key β-Lactamases
| Enzyme | Ambler Class | k2/Ki (M-1s-1) | IC50 (nM) |
| TEM-1 | A | - | 8 |
| CTX-M-15 | A | 1.0 x 105 | 5 |
| KPC-2 | A | - | 4 |
| AmpC (P. aeruginosa) | C | - | 180 |
| OXA-10 | D | 1.1 x 101 | - |
| OXA-48 | D | - | - |
k2/Ki represents the acylation efficiency. IC50 values are indicative of inhibitory potency. Data compiled from various kinetic studies.[1][4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
The in vitro activity of this compound in combination with a β-lactam partner is typically determined using broth microdilution or agar dilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test organism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the β-lactam antibiotic (e.g., ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each dilution at a fixed concentration, typically 4 µg/mL.
-
Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is defined as the lowest concentration of the β-lactam in the presence of the fixed concentration of this compound that completely inhibits visible bacterial growth.
Enzyme Kinetics
The inhibitory activity of this compound against purified β-lactamase enzymes is assessed through kinetic assays to determine parameters such as the inhibition constant (Ki), the rate of acylation (k2), and the 50% inhibitory concentration (IC50).
General Protocol for Determining IC50:
-
Enzyme and Substrate Preparation: A solution of the purified β-lactamase enzyme and a chromogenic substrate (e.g., nitrocefin) are prepared in a suitable buffer.
-
Inhibitor Dilutions: Serial dilutions of this compound are prepared.
-
Pre-incubation: The enzyme is pre-incubated with the various concentrations of this compound for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The reaction is initiated by the addition of the chromogenic substrate.
-
Measurement of Activity: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.
-
Data Analysis: The IC50 value, which is the concentration of this compound that reduces the enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.
In Vivo Efficacy
In vivo studies, typically in murine infection models (e.g., thigh or lung infection models), are crucial for evaluating the efficacy of ceftazidime-avibactam. These studies aim to correlate pharmacokinetic and pharmacodynamic (PK/PD) parameters with bacterial killing.
Murine Thigh Infection Model Protocol:
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.
-
Infection: A defined inoculum of the test organism is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, treatment with ceftazidime-avibactam, ceftazidime alone, or a vehicle control is initiated. Human-simulated dosing regimens are often used.
-
Assessment of Bacterial Burden: At various time points, including 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh).
-
Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial burden compared to the control group.
Mechanisms of Resistance
While ceftazidime-avibactam is a potent combination, resistance can emerge through several mechanisms.
-
Mutations in β-Lactamase Genes: Amino acid substitutions within the active site of β-lactamases, particularly in KPC enzymes (e.g., D179Y substitution), can reduce the binding affinity of this compound, leading to resistance.[15]
-
Increased Efflux and Decreased Permeability: Overexpression of efflux pumps and mutations in porin genes can limit the intracellular concentration of the drugs, contributing to resistance, especially in P. aeruginosa.[8]
-
Production of Metallo-β-Lactamases (MBLs): this compound is not active against class B MBLs. Therefore, organisms that acquire MBL-encoding genes are inherently resistant to ceftazidime-avibactam.[9]
The combination of aztreonam with ceftazidime-avibactam is being explored as a therapeutic option for infections caused by MBL-producing Enterobacterales, as aztreonam is stable to hydrolysis by MBLs, and this compound can inhibit co-produced class A and C enzymes.[16][17][18]
Conclusion
This compound is a powerful tool in the armamentarium against resistant Gram-negative bacteria. Its broad spectrum of activity, driven by a unique reversible covalent inhibition mechanism, restores the efficacy of partner β-lactams against many challenging pathogens. A thorough understanding of its spectrum, the methodologies for its evaluation, and the evolving mechanisms of resistance is critical for its judicious clinical use and for guiding future drug development efforts.
References
- 1. Kinetics of this compound inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases | Semantic Scholar [semanticscholar.org]
- 5. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with this compound against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sketchviz.com [sketchviz.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to ceftazidime-avibactam in a KPC-2–producing Klebsiella pneumoniae caused by the extended-spectrum beta-lactamase VEB-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
The Pharmacological Profile and Preliminary Safety of Avibactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avibactam is a first-in-class, non-β-lactam β-lactamase inhibitor that employs a novel, reversible covalent mechanism of action. When combined with β-lactam antibiotics such as ceftazidime, it restores their activity against a broad spectrum of multidrug-resistant Gram-negative bacteria that produce Ambler class A, class C, and some class D serine β-lactamases. This technical guide provides an in-depth review of the pharmacological profile of this compound, including its mechanism of action, enzyme kinetics, spectrum of activity, and pharmacokinetic/pharmacodynamic properties. Furthermore, it summarizes the preliminary safety profile established through key clinical trials and presents detailed experimental protocols for its preclinical and in vitro evaluation.
Pharmacological Profile
Mechanism of Action
This compound is structurally distinct from traditional β-lactamase inhibitors like clavulanic acid or tazobactam as it is based on a diazabicyclooctane (DBO) core.[1] Its inhibitory action proceeds via a two-step, reversible mechanism.[2]
-
Acylation: this compound forms a covalent bond with the catalytic serine residue in the active site of a susceptible β-lactamase. This reaction opens the DBO ring, forming a stable carbamoyl-enzyme complex that is catalytically inactive.[1][3]
-
Deacylation (Recyclization): Unlike β-lactam-based inhibitors that undergo hydrolysis and permanent inactivation, the this compound-enzyme complex can undergo deacylation.[4] This process involves the reformation of the DBO ring and the release of intact, active this compound from the enzyme.[2] This recyclization is slow, effectively sequestering the β-lactamase and allowing the partner antibiotic to reach its target.[2]
This unique reversible covalent inhibition protects the partner β-lactam antibiotic from degradation by a wide range of serine β-lactamases.[5][6] this compound does not inhibit class B metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis.[7][8]
Enzyme Inhibition Kinetics
The efficacy of this compound varies across different classes of serine β-lactamases. The efficiency of acylation (k₂/Kᵢ) is generally highest for class A enzymes, followed by class C, and then class D enzymes.[9] The deacylation rate (k_off), which determines the half-life of the inhibited complex, also shows significant variation.
| Enzyme | Ambler Class | Organism Source | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (s⁻¹) | Half-life (t₁/₂) of Acyl-Enzyme | Reference |
| TEM-1 | A | E. coli | >1.6 x 10⁵ | 7.5 x 10⁻⁴ | ~16 min | [2] |
| CTX-M-15 | A | E. coli | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | ~40 min | [9] |
| KPC-2 | A | K. pneumoniae | 8.3 x 10³ | 1.4 x 10⁻⁴ | ~82 min | [9] |
| P99 AmpC | C | E. cloacae | 5.1 x 10³ | 3.8 x 10⁻⁵ | ~300 min | [9] |
| PAO1 AmpC | C | P. aeruginosa | 3.0 x 10³ | 1.9 x 10⁻³ | ~6 min | [9] |
| OXA-48 | D | K. pneumoniae | 1.9 x 10³ | 2.7 x 10⁻⁶ | >24 hours | [9] |
| OXA-10 | D | P. aeruginosa | 1.1 x 10¹ | <1.3 x 10⁻⁶ | >5 days | [9] |
In Vitro Spectrum of Activity
This compound restores the activity of ceftazidime against many ceftazidime-resistant Gram-negative pathogens. When tested at a fixed concentration of 4 µg/mL, this compound significantly lowers the Minimum Inhibitory Concentration (MIC) of ceftazidime for bacteria producing extended-spectrum β-lactamases (ESBLs), KPC, AmpC, and OXA-48-like carbapenemases.[10][11]
| Organism (Resistance Mechanism) | Ceftazidime MIC₉₀ (µg/mL) | Ceftazidime-Avibactam (4 µg/mL) MIC₉₀ (µg/mL) | Reference |
| Enterobacteriaceae (Overall) | >64 | 2 | [12] |
| K. pneumoniae (KPC-producing) | >64 | 2 | [7] |
| E. coli (ESBL-producing) | >32 | 0.5 | [10] |
| Enterobacteriaceae (OXA-48-producing) | 32 | 4 | [7] |
| P. aeruginosa (Overall) | >64 | 8 | [12] |
| P. aeruginosa (Ceftazidime-Resistant) | >64 | 32 | [10] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound is complementary to that of its partner antibiotics, such as ceftazidime, allowing for co-administration.[13]
| Parameter | Value | Reference |
| Elimination Half-life (t₁/₂) | ~1.4 - 3.2 hours | [13] |
| Volume of Distribution (Vd) | ~15.4 - 26.3 L | [13] |
| Plasma Protein Binding | Low | N/A |
| Metabolism | Minimal | [13] |
| Primary Route of Elimination | Renal excretion (as unchanged drug) | [13] |
The key pharmacodynamic (PD) index for this compound is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > Cₜ).[1] A Cₜ of 1 mg/L has been identified as a target for efficacy in preclinical models. Monte Carlo simulations predict that standard dosing regimens achieve a high probability of target attainment (fT > 1 mg/L for 50% of the dosing interval) against pathogens with ceftazidime-avibactam MICs up to 8 mg/L.[14]
Mechanisms of Resistance
Resistance to ceftazidime-avibactam, though currently rare, can emerge through several mechanisms:
-
β-Lactamase Modification: Amino acid substitutions within the Ω-loop of KPC enzymes (e.g., D179Y) can reduce the binding affinity of this compound, leading to resistance.[15][16]
-
Increased Efflux: Overexpression of efflux pump systems can reduce the intracellular concentration of the drug.[16]
-
Porin Deficiency: Mutations or decreased expression of outer membrane porins (e.g., OmpK35/36 in K. pneumoniae) can limit drug entry into the periplasmic space.[7][16]
-
Metallo-β-Lactamase (MBL) Acquisition: Bacteria that acquire MBLs are inherently resistant as this compound does not inhibit this class of enzymes.[7]
Preliminary Safety Profile
Pooled analyses of Phase 3 clinical trials have demonstrated that ceftazidime-avibactam is generally safe and well-tolerated.[17][18] The safety profile is consistent with that of ceftazidime administered alone.
| Adverse Event (AE) | Ceftazidime-Avibactam (%) | Comparator (%) |
| Any Adverse Event | 53.7 | 53.6 |
| Serious Adverse Events (SAEs) | 11.9 | 7.1 |
| Drug-Related SAEs | <2.0 | <2.0 |
| Discontinuation due to AEs | ~3-5 | ~3-5 |
| Diarrhea / Nausea | Common, typically mild | Common, typically mild |
Data compiled from studies in complicated urinary tract infections (cUTI) and other indications. Frequencies can vary by patient population and indication.[17][18]
Detailed Experimental Protocols
Protocol: Broth Microdilution MIC Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of ceftazidime-avibactam.[2]
Methodology:
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), ceftazidime analytical powder, this compound analytical powder, bacterial isolates, 0.5 McFarland turbidity standard, sterile saline.
-
Plate Preparation:
-
Prepare serial two-fold dilutions of ceftazidime in CAMHB in the wells of a 96-well plate.
-
Add this compound to each well to achieve a final, fixed concentration of 4 µg/mL.
-
-
Inoculum Preparation:
-
From an 18-24 hour culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Perform a further dilution in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the prepared microtiter plate with the bacterial suspension.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubate the plates at 35°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.
-
Protocol: Determining Enzyme Inhibition Kinetics
This protocol outlines the measurement of acylation and deacylation rates for this compound against a purified β-lactamase.[1]
Methodology:
-
Enzyme Purification: Purify the target β-lactamase (e.g., KPC-2, AmpC) from an overexpressing bacterial strain using chromatography techniques such as affinity or ion-exchange chromatography.[4] Assess purity via SDS-PAGE.
-
Acylation Rate (k₂/Kᵢ) Measurement:
-
Work in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) at a constant temperature (e.g., 37°C).
-
Combine the purified enzyme and a chromogenic substrate (e.g., nitrocefin) in a cuvette.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Monitor the hydrolysis of the substrate over time using a spectrophotometer.
-
The rate of inactivation (k_obs) at each this compound concentration is determined by fitting the progress curves to an equation for slow-binding inhibition.
-
The second-order rate constant (k₂/Kᵢ) is determined from the slope of a plot of k_obs versus this compound concentration.
-
-
Deacylation Rate (k_off) Measurement:
-
Incubate a high concentration of the purified enzyme with a saturating concentration of this compound to form the covalent acyl-enzyme complex.
-
Perform a rapid, large "jump dilution" (e.g., >1000-fold) of the complex into a buffer containing the chromogenic substrate. This dilution effectively prevents re-binding of any dissociated this compound.
-
Monitor the return of enzymatic activity (hydrolysis of the substrate) over an extended period.
-
The rate of activity return corresponds to the deacylation rate constant (k_off or k₋₂), which can be calculated by fitting the data to a first-order exponential equation.
-
Protocol: Murine Thigh Infection Model for In Vivo Efficacy
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[6]
Methodology:
-
Animal Preparation:
-
Use specific-pathogen-free female mice (e.g., ICR or CD-1 strain).
-
Render the mice neutropenic by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to reduce the influence of the host immune system.
-
-
Infection:
-
Culture the challenge organism to the mid-logarithmic growth phase.
-
Dilute the bacterial suspension to the desired concentration (e.g., ~10⁷ CFU/mL).
-
Inject 0.1 mL of the inoculum into the posterior thigh muscles of each mouse.
-
-
Treatment:
-
Initiate treatment at a defined time post-infection (e.g., 2 hours).
-
Administer ceftazidime-avibactam (or control agents) subcutaneously or intraperitoneally at various dosing regimens. Doses are often humanized to simulate exposures seen in patients.
-
-
Evaluation:
-
At a set time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the thigh muscles, homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions onto appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Endpoint:
-
The efficacy of the treatment is determined by comparing the bacterial load in the thighs of treated animals to that of untreated controls. A static effect is defined as no change from the initial bacterial count, while a 1-log₁₀ or greater reduction is considered bactericidal.
-
Chemical Structure of this compound
This compound is a member of the diazabicyclooctane class. Its chemical formula is C₇H₁₁N₃O₆S.
References
- 1. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Approach to the Selection of the Appropriate this compound Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine thigh infection model. [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. [PDF] Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases | Semantic Scholar [semanticscholar.org]
- 9. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bff.pharmacologydiscoveryservices.com [bff.pharmacologydiscoveryservices.com]
- 12. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Insights on the Release of this compound from the Acyl-Enzyme Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
The history and development timeline of Avibactam
An In-Depth Technical Guide to the History and Development of Avibactam
This compound is a pivotal, non-β-lactam β-lactamase inhibitor that has significantly advanced the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Developed to counteract the escalating threat of antibiotic resistance, this compound restores the efficacy of β-lactam antibiotics by inhibiting a wide spectrum of β-lactamase enzymes. This guide provides a comprehensive overview of its history, mechanism of action, key experimental data, and development timeline for researchers, scientists, and drug development professionals.
History and Development Timeline
This compound was jointly developed by Actavis (now Teva Pharmaceutical Industries) and AstraZeneca.[3] Its development was a direct response to the growing prevalence of Gram-negative bacteria producing β-lactamase enzymes, which confer resistance to many cephalosporin antibiotics.[3]
Key Development Milestones:
-
Preclinical Development: Early research identified this compound, a member of the diazabicyclooctanes (DBOs) class, as a potent inhibitor of Ambler class A, class C, and some class D β-lactamases.[1][2][4] Its unique, covalent, and reversible mechanism of inhibition set it apart from earlier β-lactamase inhibitors like clavulanic acid and tazobactam.[1][2][5]
-
Clinical Trials: this compound entered Phase II and III clinical trials in combination with β-lactam antibiotics, primarily ceftazidime and ceftaroline.[4] These trials demonstrated its efficacy and safety in treating complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).[5][6] For instance, a Phase II trial for cUTI showed that ceftazidime-avibactam had comparable microbiological success rates to imipenem-cilastatin (70.5% and 71.4%, respectively).[5] Similarly, in a Phase II study for cIAI, ceftazidime-avibactam plus metronidazole had clinical success rates comparable to meropenem (91.2% and 93.4%, respectively).[5]
-
Initial FDA Approval (2015): The combination of ceftazidime and this compound, branded as Avycaz, received its first FDA approval on February 25, 2015.[3][6][7] This approval was for the treatment of cUTI, including pyelonephritis, and cIAI (in combination with metronidazole) in adults.[3][6] The approval was granted under the Qualified Infectious Disease Product (QIDP) designation, which provided for priority review.[6]
-
Label Expansion for Pneumonia (2018): In February 2018, the FDA approved Avycaz for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) in adults.[8][9]
-
Pediatric Approval (2019): In March 2019, the FDA expanded the label for ceftazidime-avibactam to include pediatric patients aged 3 months and older for cUTI and cIAI.[9]
-
Combination with Aztreonam: this compound has also been developed in combination with aztreonam to target metallo-β-lactamase (MBL)-producing bacteria. Positive results from Phase 3 trials (REVISIT and ASSEMBLE) for this combination were announced in June 2023.[10] The combination of aztreonam and this compound, under the brand name Emblaveo, was approved by the FDA on February 7, 2025, for treating complicated intra-abdominal infections in patients 18 years and older with limited treatment options.[11]
Mechanism of Action
This compound works by inhibiting β-lactamase enzymes, which bacteria produce to hydrolyze and inactivate β-lactam antibiotics. Unlike traditional β-lactamase inhibitors, this compound does not have a β-lactam core.[1] Its mechanism is a unique covalent but reversible process.
-
Acylation: The active site serine residue of the β-lactamase enzyme attacks the carbonyl group of this compound's urea moiety. This leads to the opening of this compound's diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][5]
-
Inhibition: This covalent bond effectively sequesters the β-lactamase, preventing it from degrading the partner β-lactam antibiotic (e.g., ceftazidime).[5][12]
-
Reversibility (Recyclization): The reaction is slowly reversible. Instead of hydrolysis, which would consume the inhibitor, the this compound ring can reform (recyclize), releasing the intact inhibitor and the active enzyme.[1][2] However, this deacylation process is significantly slower than the initial acylation, ensuring potent inhibition. For the TEM-1 enzyme, the deacylation half-life for the this compound-enzyme complex was measured at 7 days, compared to just 7 minutes for clavulanic acid.[4][5]
This mechanism allows this compound to protect the β-lactam antibiotic, which can then bind to penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis, leading to bacterial cell death.[12]
Quantitative Data from Key Studies
The efficacy of this compound is demonstrated by its ability to significantly lower the Minimum Inhibitory Concentrations (MICs) of partner antibiotics against resistant bacterial strains.
Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae
| Bacterial Species | Ceftazidime MIC90 (μg/mL) | Ceftazidime-Avibactam (4 μg/mL) MIC90 (μg/mL) |
| Escherichia coli | >128 | 1 |
| Klebsiella pneumoniae | >128 | 2 |
| Enterobacter cloacae | >128 | 1 |
| Proteus mirabilis | 16 | 0.5 |
Data adapted from various in vitro studies. MIC90 represents the concentration required to inhibit 90% of isolates.[13][14]
Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa
| Resistance Profile | Ceftazidime MIC90 (μg/mL) | Ceftazidime-Avibactam (4 μg/mL) MIC90 (μg/mL) |
| All Isolates | 64 | 16 |
| Ceftazidime-Resistant | >128 | 32 |
Data adapted from various in vitro studies. Note: The effect on P. aeruginosa can be more variable due to other resistance mechanisms like efflux pumps.[14]
Experimental Protocols
Antimicrobial Susceptibility Testing
A fundamental experiment in the development of this compound was the determination of its effect on the MIC of partner β-lactams.
Protocol: Broth Microdilution Method (as per CLSI guidelines) [1]
-
Preparation of Bacterial Inoculum:
-
Isolate and grow bacterial colonies on appropriate agar plates overnight.
-
Prepare a bacterial suspension in a saline or broth solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Plates:
-
Use 96-well microtiter plates.
-
Prepare serial two-fold dilutions of the β-lactam antibiotic (e.g., ceftazidime) in cation-adjusted Mueller-Hinton broth.
-
To each well, add this compound to a fixed concentration (typically 4 μg/mL).[1][14]
-
Include control wells: a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
-
The results are compared to established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) to classify the isolate as susceptible, intermediate, or resistant.[1]
-
In Vivo Efficacy Studies
Animal models were crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD) targets of this compound.
Protocol: Neutropenic Mouse Thigh Infection Model [15]
-
Inducing Neutropenia: Mice are rendered neutropenic by injecting them with cyclophosphamide on days -4 and -1 before infection. This mimics the immunocompromised state of some patients.
-
Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension of a β-lactam-resistant bacterial strain (e.g., P. aeruginosa).
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment begins. Groups of mice receive different fractionated doses of this compound (e.g., the same total daily dose given every 2 hours vs. every 8 hours) in combination with a fixed dosing schedule of the partner antibiotic (e.g., ceftazidime).[15]
-
Assessment: At 24 hours post-treatment initiation, mice are euthanized, and their thighs are homogenized. The bacterial load (CFU/thigh) is quantified by plating serial dilutions.
-
Analysis: The change in bacterial load (log₁₀ CFU) is correlated with various PK/PD indices for this compound, such as the percentage of the dosing interval that the free drug concentration remains above a critical threshold (%fT > Cₜ). This helps determine the optimal dosing strategy to achieve bacterial killing.[15]
References
- 1. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. This compound | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Avycaz (this compound and ceftazidime) FDA Approval History - Drugs.com [drugs.com]
- 9. contagionlive.com [contagionlive.com]
- 10. Phase 3 Studies of Pfizer’s Novel Antibiotic Combination Offer New Treatment Hope for Patients with Multidrug-Resistant Infections and Limited Treatment Options | Pfizer [pfizer.com]
- 11. drugs.com [drugs.com]
- 12. nbinno.com [nbinno.com]
- 13. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceftazidime–this compound: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Avibactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam is a novel, non-β-lactam β-lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad spectrum of clinically significant Gram-negative bacteria that produce β-lactamases.[1] It inhibits Ambler class A, class C, and some class D enzymes.[1] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for optimizing its clinical use in combination with ceftazidime. These application notes provide a summary of key PK/PD parameters, detailed protocols for essential preclinical experiments, and a conceptual framework for the PK/PD modeling of this compound.
Data Presentation
Pharmacokinetic Parameters of this compound
The pharmacokinetic parameters of this compound are approximately linear and are similar when administered alone or in combination with ceftazidime. The primary route of elimination for this compound is renal excretion.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults with Normal Renal Function
| Parameter | Units | Value |
| Peak Plasma Concentration (Cmax) | mcg/mL | 14.6 |
| Area Under the Curve (AUC) | mcg*h/mL | Varies by dose |
| Volume of Distribution (Vd) | L | ~24.2 |
| Elimination Half-Life (t1/2) | hours | ~2.0 |
| Total Clearance (CL) | L/h | ~12.0 |
| Protein Binding | % | ~8 |
Note: Values are approximate and can vary based on the specific study and patient population.
Pharmacodynamic Targets of this compound
The pharmacodynamic driver of this compound's efficacy is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT).[2]
Table 2: Key Pharmacodynamic Indices for Ceftazidime-Avibactam
| Parameter | Target | Rationale |
| Ceftazidime %fT > MIC | ≥50% | Correlates with bactericidal activity of β-lactams. |
| This compound %fT > CT | ≥50% | Ensures sufficient β-lactamase inhibition. |
| This compound Critical Threshold (CT) | 1 mg/L | Empirically derived concentration for effective inhibition. |
Experimental Protocols
Protocol 1: Determination of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]
Materials:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Internal standard (IS) (e.g., isotopically labeled this compound)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ammonium formate
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges (weak anion exchange)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridges with methanol followed by water.
-
Load 100 µL of plasma sample, previously spiked with the internal standard.
-
Wash the cartridges with a low-organic wash buffer.
-
Elute this compound with an acidic methanolic solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from low to high organic phase over a short run time (e.g., 4 minutes).
-
Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Process calibration standards and quality control samples alongside the unknown samples.
-
Quantify this compound concentration based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: In Vitro Time-Kill Assay for Ceftazidime-Avibactam
This protocol outlines the procedure for performing a time-kill assay to assess the bactericidal activity of ceftazidime-avibactam against a target bacterial strain.[6][7][8][9]
Materials:
-
Test organism (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Ceftazidime and this compound stock solutions
-
Sterile saline or phosphate-buffered saline (PBS)
-
Culture tubes or flasks
-
Incubator shaker
-
Spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Culture the test organism overnight on an appropriate agar plate.
-
Inoculate a few colonies into fresh CAMHB and incubate until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.1-0.3).
-
Dilute the bacterial suspension to achieve a starting inoculum of approximately 5 x 105 CFU/mL in the final test volume.
-
-
Assay Setup:
-
Prepare test tubes or flasks containing CAMHB with ceftazidime-avibactam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC)).
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Inoculate the test and growth control tubes with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate overnight at 37°C.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Protocol 3: Neutropenic Mouse Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents and to determine their PK/PD relationships.[10][11][12][13][14]
Materials:
-
Female ICR or Swiss Webster mice
-
Cyclophosphamide for inducing neutropenia
-
Test organism (e.g., ceftazidime-resistant E. coli)
-
Ceftazidime-avibactam for injection
-
Sterile saline
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to the mice on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection. This will induce a state of neutropenia.
-
-
Infection:
-
On day 0, inject a standardized inoculum of the test organism (e.g., 106 - 107 CFU) directly into the thigh muscle of the mice.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with ceftazidime-avibactam.
-
Administer the drug subcutaneously or intravenously at various doses and dosing intervals to simulate different human exposures.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the thighs and homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis:
-
Compare the bacterial load in the treated groups to the untreated control group to determine the antimicrobial effect.
-
Correlate the observed efficacy with the pharmacokinetic parameters of this compound (determined in parallel satellite animal groups) to establish PK/PD indices.
-
Mandatory Visualizations
Mechanism of Action of Ceftazidime-Avibactam
Caption: Mechanism of action of ceftazidime-avibactam.
PK/PD Modeling Workflow for this compound
Caption: Workflow for pharmacokinetic/pharmacodynamic modeling of this compound.
References
- 1. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftazidime‐this compound Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of this compound and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and this compound in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PK/PD models in antibacterial development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 13. Neutropenic Thigh Murine Model - ImQuest BioSciences [imquestbio.com]
- 14. criver.com [criver.com]
Application Notes and Protocols for Animal Models of Multidrug-Resistant Infections
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) infections presents a significant global health challenge, necessitating the development of novel therapeutic strategies. Preclinical animal models are indispensable tools in this endeavor, providing critical insights into disease pathogenesis and a platform for evaluating the efficacy of new antimicrobial agents. This document provides detailed application notes and experimental protocols for several commonly used animal models in MDR infection research.
I. Mammalian Models: Murine Pneumonia and Sepsis
Murine models are the most widely used mammalian systems for studying bacterial pneumonia and sepsis due to their physiological and immunological similarities to humans.[1] These models are crucial for evaluating novel therapeutics, including bacteriophage and other biotherapeutics.[1]
A. Murine Model of Acinetobacter baumannii Pneumonia
Acinetobacter baumannii is a formidable nosocomial pathogen known for its extensive drug resistance.[2] The following protocols are adapted from established methods for inducing pneumonia in mice.[3][4][5]
Data Summary: A. baumannii Murine Pneumonia Model
| Parameter | Value | Reference Strain(s) | Mouse Strain(s) | Notes |
| Inoculum (CFU) | 1 x 10⁸ | LAC-4 | C57BL/6, BALB/c | Resulted in 100% mortality within 48 hours.[3][5] |
| Infection Route | Intranasal, Intratracheal, Oropharyngeal | Various MDR strains | Not specified | Intratracheal and oropharyngeal routes are most effective for robust infection.[4] |
| Key Outcomes | Bacterial replication in lungs, extrapulmonary dissemination, severe bacteremia, bronchopneumonia. | LAC-4 | C57BL/6, BALB/c | Significant pathology observed 24 hours post-inoculation.[3][5] |
Experimental Protocol: Intratracheal Instillation for A. baumannii Pneumonia [2][4]
-
Animal Preparation: Use 6-8 week old female BALB/c mice. Anesthetize the mice using isoflurane or a similar anesthetic.
-
Bacterial Culture: Culture a clinical isolate of MDR A. baumannii (e.g., LAC-4) in an appropriate broth medium overnight at 37°C.[3]
-
Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to the desired concentration (e.g., 1 x 10⁹ CFU/mL).
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small incision in the neck to expose the trachea.
-
Using a fine-gauge needle, carefully inject 50 µL of the bacterial suspension directly into the trachea.
-
Suture the incision.
-
-
Post-Infection Monitoring: Monitor the mice for signs of illness, including weight loss, lethargy, and respiratory distress.
-
Endpoint Analysis: At predetermined time points (e.g., 24, 48 hours), euthanize the mice. Harvest lungs and other organs for bacterial load determination (CFU counting) and histopathological analysis.
Experimental Workflow: Murine Pneumonia Model
Caption: Workflow for establishing a murine model of MDR bacterial pneumonia.
B. Murine Model of Carbapenem-Resistant Klebsiella pneumoniae (CRKP) Sepsis
This model is designed to study severe, systemic infections caused by CRKP, a high-priority pathogen.[6] Immunocompromised models are often used to ensure robust infection.[7]
Data Summary: CRKP Murine Sepsis Model
| Parameter | Value | Reference Strain(s) | Mouse Strain(s) | Notes |
| Inoculum (CFU/mL) | 1 x 10⁸ | ATCC 1705 | Swiss-Webster (neutropenic) | Achieved 75% pre-endpoint mortality.[6] |
| Immunosuppression | Cyclophosphamide | Not applicable | Swiss-Webster | 150 mg/kg (day -4) and 100 mg/kg (day -1).[6] |
| Key Outcomes | 79% bacteremia, severe consolidative pneumonia, average time to mortality of 69.3 hours. | ATCC 1705 | Swiss-Webster (neutropenic) | Lung bacterial counts averaged 7.46 x 10¹⁰ CFU/mL.[6] |
Experimental Protocol: Neutropenic CRKP Sepsis Model [6]
-
Immunosuppression: Administer cyclophosphamide to female Swiss-Webster mice via intraperitoneal injection at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.
-
Bacterial Culture and Inoculum Preparation: Culture CRKP (e.g., ATCC 1705) and prepare the inoculum as described for A. baumannii.
-
Inoculation: Anesthetize the mice and administer 50 µL of the bacterial suspension (1 x 10⁸ CFU/mL) via tracheal intubation.
-
Post-Infection Monitoring: Monitor mice for signs of sepsis and use a standardized scoring system to determine humane endpoints.
-
Endpoint Analysis: At the humane endpoint or a pre-defined time (e.g., 96 hours), collect blood via cardiac puncture for quantitative culture and lung tissue for histopathology and bacterial load determination.
II. Invertebrate Models: Rapid and High-Throughput Screening
Invertebrate models such as Galleria mellonella (greater wax moth) and Caenorhabditis elegans (nematode) offer advantages for large-scale and rapid screening of antimicrobial compounds due to their low cost, ease of use, and lack of ethical constraints.[8][9]
A. Galleria mellonella Infection Model
G. mellonella larvae have an innate immune system with similarities to that of vertebrates, making them a suitable model for studying bacterial pathogenesis and antimicrobial efficacy.[8][10]
Data Summary: G. mellonella Infection Model
| Parameter | Value | Pathogen(s) | Notes |
| Inoculum (CFU/larva) | 10⁵ - 10⁶ | P. aeruginosa, S. aureus | Injected into the last left proleg. |
| Incubation Temperature | 37°C | Various | Mimics mammalian body temperature. |
| Key Outcomes | Larval survival, melanization, bacterial load in hemolymph. | Various | Survival is a key indicator of treatment efficacy.[11] |
Experimental Protocol: G. mellonella Infection [8]
-
Larvae Selection: Select healthy, final-instar G. mellonella larvae of a consistent size and weight.
-
Bacterial Culture and Inoculum Preparation: Prepare the bacterial inoculum as previously described, adjusting the concentration for the desired dose per larva.
-
Infection: Inject 10 µL of the bacterial suspension into the hemocoel via the last left proleg using a micro-syringe.
-
Incubation: Place the infected larvae in a petri dish and incubate at 37°C.
-
Monitoring and Endpoint: Monitor larval survival at regular intervals (e.g., every 24 hours) for up to 96 hours. Survival can be assessed by lack of movement in response to touch.
B. Caenorhabditis elegans Infection Model
C. elegans is a powerful model for high-throughput screening of antimicrobial compounds and for studying host-pathogen interactions at the genetic level.[9][12]
Data Summary: C. elegans Infection Model
| Parameter | Value | Pathogen(s) | Notes |
| Infection Method | Pathogen-seeded agar plates | P. aeruginosa, S. aureus, E. faecalis | Worms are transferred to plates with a lawn of the pathogenic bacteria.[12] |
| Incubation Temperature | 20-25°C | Various | Standard C. elegans culture temperature. |
| Key Outcomes | Worm survival, bacterial colonization of the gut, expression of host defense genes. | Various | Survival assays can be automated for high-throughput screening.[12] |
Experimental Protocol: C. elegans Slow-Killing Assay [9][12]
-
Worm Synchronization: Prepare a synchronized population of L4-stage C. elegans.
-
Pathogen Plate Preparation: Spread a culture of the MDR pathogen onto a suitable agar medium (e.g., brain heart infusion agar) and incubate to form a bacterial lawn.
-
Infection: Transfer the synchronized L4 worms to the pathogen-seeded plates.
-
Incubation: Incubate the plates at 20-25°C.
-
Survival Assessment: Score the number of live and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
High-Throughput Screening Workflow with C. elegans
Caption: High-throughput screening for antimicrobial compounds using a C. elegans infection model.
III. Vertebrate Model: Zebrafish Larvae
Zebrafish (Danio rerio) larvae are an excellent vertebrate model for studying infectious diseases due to their optical transparency, which allows for real-time imaging of host-pathogen interactions, and their amenability to high-throughput screening.[13][14][15]
Data Summary: Zebrafish Larvae Infection Model
| Parameter | Value | Pathogen(s) | Notes |
| Inoculum (CFU/larva) | 10³ - 10⁴ | S. aureus, Salmonella | Microinjected into various sites (e.g., hindbrain, yolk sac).[15][16] |
| Developmental Stage | 2-3 days post-fertilization (dpf) | Various | At this stage, larvae have a functional innate immune system but lack adaptive immunity. |
| Key Outcomes | Survival, bacterial burden (via fluorescence imaging), immune cell migration. | Various | Allows for detailed in vivo analysis of infection dynamics.[13] |
Experimental Protocol: Zebrafish Larvae Microinjection [16]
-
Zebrafish Maintenance and Egg Collection: Maintain adult zebrafish and collect embryos according to standard protocols.
-
Larvae Preparation: Raise embryos to 2-3 dpf at 28.5°C. Anesthetize larvae prior to injection.
-
Bacterial Culture and Inoculum Preparation: Use fluorescently labeled bacteria (e.g., expressing GFP or mCherry) for visualization. Prepare the inoculum in PBS with phenol red for injection visualization.
-
Microinjection:
-
Align anesthetized larvae on an agarose mold.
-
Using a microinjector, inject a defined volume (e.g., 1 nL) of the bacterial suspension into the desired location (e.g., hindbrain ventricle, yolk sac).
-
-
Post-Injection: Transfer larvae to fresh embryo medium and incubate at 28.5°C.
-
Analysis: Monitor survival and quantify bacterial burden and immune cell responses using fluorescence microscopy.
IV. Host Signaling in Response to MDR Infections
Understanding the host's immune response to MDR pathogens is critical for developing host-directed therapies. A key initial event is the recruitment of neutrophils to the site of infection, a process orchestrated by macrophages.[17]
Signaling Pathway: Macrophage-Mediated Neutrophil Recruitment
Caption: Simplified signaling pathway of macrophage activation and subsequent neutrophil recruitment in response to bacterial PAMPs.
This pathway highlights the initial recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), by Toll-like receptor 4 (TLR4) on macrophages.[17] This triggers a signaling cascade via the MyD88 adaptor protein, leading to the activation of the NF-κB pathway and the production of neutrophil-attracting chemokines.[17] These chemokines then guide neutrophils to the site of infection to carry out their phagocytic functions.[17] Modulating these pathways could represent a novel therapeutic approach to enhance the host's ability to clear MDR infections.
References
- 1. youtube.com [youtube.com]
- 2. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques | PLOS One [journals.plos.org]
- 3. A mouse model of Acinetobacter baumannii-associated pneumonia using a clinically isolated hypervirulent strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. 1675: A Novel Murine Pneumonia and Bacteremia Model for Carbapenem-Resistant Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 8. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caenorhabditis elegans as an In Vivo Model for the Discovery and Development of Natural Plant-Based Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Zebrafish Larvae as an in vivo Model for Antimicrobial Activity Tests against Intracellular Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploiting the Zebrafish Model for Sepsis Research: Insights into Pathophysiology and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The zebrafish embryo model: unveiling its potential for investigating phage therapy against methicillin-resistant Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neutrophil and Macrophage Response in Acinetobacter Baumannii Infection and Their Relationship to Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Avibactam in Biological Samples: A Guide to Assay Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Avibactam in various biological matrices. This compound is a non-β-lactam β-lactamase inhibitor administered with β-lactam antibiotics, such as ceftazidime, to combat infections caused by resistant bacteria. Accurate measurement of this compound concentrations in biological samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials.[1][2]
This guide covers the most common and robust analytical techniques for this compound quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A general protocol for a microbiological assay is also provided as a potential alternative or complementary method.
Analytical Methods for this compound Quantification
The primary methods for quantifying this compound in biological samples are chromatography-based assays, valued for their sensitivity, specificity, and accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound in biological matrices due to its high sensitivity and selectivity. This method allows for the simultaneous determination of this compound and its partner antibiotics, like ceftazidime.[1][3]
Application Note:
This LC-MS/MS protocol is suitable for the determination of this compound in human plasma and cerebrospinal fluid (CSF). The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by tandem mass spectrometry.[3] A weak anionic exchange solid-phase extraction has also been successfully used for plasma samples.[1][4] The assay is validated for linearity, accuracy, precision, and demonstrates no significant matrix effects.[3]
Experimental Protocol (Based on a simultaneous determination with Ceftazidime in Plasma and CSF): [3]
a. Materials and Reagents:
-
This compound analytical standard
-
Ceftazidime analytical standard
-
Internal Standard (IS), e.g., Ceftazidime-d5 and Salicylic acid[3]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Control human plasma and CSF
b. Sample Preparation (Protein Precipitation): [3]
-
To 50 µL of plasma or CSF sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
c. Liquid Chromatography Conditions: [3]
-
Column: Reversed-phase C18 column (e.g., HSS T3, 5.0 μm, 4.6 × 100 mm)[3]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
d. Mass Spectrometry Conditions: [3]
-
Ionization Mode: Electrospray Ionization (ESI), positive for Ceftazidime and negative for this compound.
-
Multiple Reaction Monitoring (MRM) Transitions:
e. Data Analysis:
-
Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the LC-MS/MS quantification of this compound in biological samples.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS for the quantification of this compound. While generally less sensitive than mass spectrometry, modern HPLC-UV methods can achieve the necessary limits of quantification for therapeutic drug monitoring and pharmacokinetic studies.[2]
Application Note:
This HPLC-UV method is suitable for the simultaneous determination of total or free this compound and Ceftazidime in human serum.[2] To achieve sufficient retention of the polar this compound molecule, an ion-pairing agent such as tetrabutylammonium hydrogen sulfate is used in the mobile phase.[2] The method is validated according to ICH guidelines and is suitable for clinical applications.[2]
Experimental Protocol (Based on a simultaneous determination with Ceftazidime in Serum): [2]
a. Materials and Reagents:
-
This compound analytical standard
-
Ceftazidime analytical standard
-
Tetrabutylammonium hydrogen sulfate (TBA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium phosphate buffer
-
Ultrapure water
-
Control human serum
b. Sample Preparation: [2]
-
To 100 µL of serum, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Inject a portion of the supernatant into the HPLC system.
c. High-Performance Liquid Chromatography Conditions: [2]
-
Column: Reversed-phase C18 column
-
Mobile Phase: Isocratic elution with a mixture of sodium phosphate buffer containing TBA and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
d. Data Analysis:
-
Quantify this compound concentration by comparing the peak area of the analyte to a calibration curve prepared in the same biological matrix.
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the HPLC-UV quantification of this compound in serum samples.
Microbiological Assay
Application Note:
This general protocol for a cylinder-plate microbiological assay can be adapted to determine the concentration of biologically active this compound, likely in combination with a β-lactam antibiotic. The principle relies on the diffusion of the active compound from a cylinder through an agar layer seeded with a susceptible microorganism, resulting in a zone of growth inhibition. The size of this zone is proportional to the concentration of the active substance.
Experimental Protocol (General Method):
a. Materials and Reagents:
-
This compound analytical standard
-
Partner β-lactam antibiotic (e.g., Ceftazidime)
-
Susceptible test microorganism (e.g., a β-lactamase-producing strain of Klebsiella pneumoniae or Escherichia coli)
-
Culture media (e.g., Mueller-Hinton agar)
-
Sterile saline
-
Sterile cylinders (e.g., stainless steel)
-
Petri dishes
b. Preparation of Inoculum:
-
Prepare a fresh culture of the test microorganism.
-
Suspend the microorganisms in sterile saline to a standardized turbidity (e.g., 0.5 McFarland standard).
c. Preparation of Agar Plates:
-
Prepare and sterilize the agar medium.
-
Cool the agar to 45-50°C.
-
Add the standardized inoculum to the molten agar and mix thoroughly.
-
Pour the seeded agar into sterile Petri dishes to a uniform thickness and allow to solidify.
d. Assay Procedure:
-
Place sterile cylinders onto the surface of the seeded agar plates.
-
Prepare a series of standard solutions of this compound (in combination with a fixed concentration of the partner antibiotic) in a suitable buffer.
-
Prepare the unknown samples in the same buffer.
-
Fill the cylinders with the standard solutions and unknown samples.
-
Incubate the plates at a specified temperature (e.g., 35-37°C) for 16-24 hours.
e. Data Analysis:
-
Measure the diameter of the zones of inhibition.
-
Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard solutions.
-
Determine the concentration of this compound in the unknown samples by interpolating their zone diameters on the standard curve.
Logical Relationship for Microbiological Assay
Caption: Logical relationship of key elements in a microbiological assay for this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the validation parameters for the described analytical methods based on published literature.
Table 1: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Plasma[1][4] | Cerebrospinal Fluid[3] |
| Linearity Range (ng/mL) | 10 - 10,000 | 200 - 8,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 200 |
| Accuracy (%) | Within ±15% of nominal | 89.5 - 108.5 |
| Precision (CV%) | ≤15% | <15% |
| Sample Preparation | Weak anionic exchange solid-phase extraction or Protein precipitation | Protein precipitation |
Table 2: HPLC-UV Method Validation Parameters for this compound in Serum [2]
| Parameter | Value |
| Linearity Range (µg/mL) | Not explicitly stated, but suitable for therapeutic drug monitoring |
| Lower Limit of Detection (LOD) | Defined as a signal-to-noise ratio of 3:1 |
| Accuracy (%) | Validated according to ICH guidelines |
| Precision (CV%) | Validated according to ICH guidelines |
| Sample Preparation | Protein precipitation |
Conclusion
The choice of assay for measuring this compound concentration in biological samples depends on the specific requirements of the study, including the required sensitivity, the available instrumentation, and the biological matrix of interest. LC-MS/MS methods offer the highest sensitivity and specificity and are well-suited for pharmacokinetic studies in various matrices. HPLC-UV provides a robust and more accessible alternative for therapeutic drug monitoring in serum. While not as specific, microbiological assays can be a valuable tool for assessing the biological activity of this compound. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate reliable methods for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. RP-HPLC Method Development for Ceftazidime and this compound Stability [wisdomlib.org]
Application Notes and Protocols for Dosage and Administration in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and standardized protocols for determining appropriate dosage and administration of novel therapeutic agents in preclinical and early-phase clinical research. Adherence to these methodologies is crucial for generating robust, reproducible data to inform drug development decisions and ensure subject safety.
Preclinical Dose-Finding and Safety Evaluation
The initial phase of in vivo research focuses on establishing a safe therapeutic window. This involves determining the maximum tolerated dose (MTD) and understanding the pharmacokinetic and pharmacodynamic profiles of the compound.
Maximum Tolerated Dose (MTD) Study in Rodents
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[1] It is a critical parameter for designing subsequent efficacy and toxicology studies.[2]
Experimental Protocol: MTD Determination in Mice
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6, BALB/c) of a specific age and sex. House animals in accordance with institutional guidelines.
-
Dose Range Finding (Acute Toxicity):
-
Administer a single dose of the test compound to small groups of mice (n=3 per group) across a wide, logarithmically spaced dose range.[3]
-
Observe animals for clinical signs of toxicity and mortality at regular intervals for the first few hours and then daily for up to 14 days.[3]
-
Endpoints to monitor include changes in body weight, food and water intake, behavior, and physical appearance.[4]
-
-
Dose Escalation (Sub-chronic MTD):
-
Based on the acute toxicity data, select a starting dose and several escalating dose levels.
-
Administer the compound daily (or according to the proposed clinical schedule) for a defined period (e.g., 7-28 days).
-
Monitor animals daily for clinical signs of toxicity and measure body weight at least twice weekly.[4]
-
At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.[1] Collect major organs for histopathological examination.
-
-
MTD Definition: The MTD is defined as the highest dose that does not result in:
-
Mortality or severe morbidity.
-
Greater than a 15-20% loss in body weight.[1]
-
Significant, irreversible changes in clinical pathology or histopathology.
-
Data Presentation: Example MTD Study Data
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5.2 | Normal |
| 10 | 5 | 0/5 | +3.1 | Normal |
| 30 | 5 | 0/5 | -2.5 | Mild lethargy on Day 1 |
| 100 | 5 | 1/5 | -18.7 | Significant lethargy, ruffled fur |
| 300 | 5 | 5/5 | - | Severe toxicity, mortality within 48h |
Pharmacokinetic (PK) Study in Mice
Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME).[5] A PK study is essential for understanding drug exposure and informing dosing schedules.
Experimental Protocol: Single-Dose PK Study in Mice
-
Animal Model and Dosing:
-
Use cannulated mice if serial blood sampling is required, or satellite groups for terminal blood collection at each time point.
-
Administer the test compound at a predetermined dose via the intended clinical route (e.g., oral gavage (PO), intravenous (IV)).[6]
-
-
Sample Collection:
-
Collect blood samples (e.g., 30-50 µL) at multiple time points post-dose.[6] A typical schedule for an orally administered drug might be: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.[6]
-
Blood can be collected via methods like saphenous vein puncture for serial samples or cardiac puncture for a terminal sample.[6][7]
-
Process blood to obtain plasma or serum and store at -80°C until analysis.[8]
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the drug concentration in plasma/serum samples.[5]
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key PK parameters using non-compartmental analysis.[6]
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Example Value (Oral) | Example Value (IV) |
| Cmax | Maximum observed plasma concentration | 1250 ng/mL | 4500 ng/mL |
| Tmax | Time to reach Cmax | 1.5 h | 0.25 h |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point | 8750 hng/mL | 11200 hng/mL |
| t1/2 | Elimination half-life | 6.2 h | 5.8 h |
| CL | Clearance | - | 1.2 L/h/kg |
| Vd | Volume of distribution | - | 2.5 L/kg |
| F (%) | Bioavailability (for non-IV routes) | 78% | N/A |
Experimental Workflow: Murine Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study in mice.
Transition to Clinical Research: Dose Escalation
After establishing a preclinical safety profile, the first-in-human (FIH) studies can be initiated. These studies begin with a safe starting dose derived from preclinical data and employ dose-escalation schemes to find the optimal dose for further development.
Calculating the Human Equivalent Dose (HED)
The starting dose for a Phase I clinical trial is determined by converting the No-Observed-Adverse-Effect-Level (NOAEL) from the most appropriate animal species to a Human Equivalent Dose (HED), typically by applying a safety factor.[9][10]
Protocol: HED Calculation
-
Determine NOAEL: Identify the highest dose from preclinical toxicology studies that did not produce any significant adverse effects.[9]
-
Convert to HED: Use body surface area (BSA) normalization to convert the animal NOAEL to the HED. The FDA provides conversion factors for this calculation.[9][11] The general formula is:
-
Apply Safety Factor: Divide the HED by a safety factor (typically 10) to determine the Maximum Recommended Starting Dose (MRSD) for the clinical trial.[9] This factor can be adjusted based on the novelty of the drug's mechanism, the steepness of the dose-toxicity curve, and other risk factors.[9]
Data Presentation: HED Conversion Factors (Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Monkey | 3 | 0.25 | 12 |
| Human | 60 | 1.62 | 37 |
| Data adapted from FDA guidance documents.[13] |
Phase I Dose-Escalation Study (3+3 Design)
The primary objective of a Phase I oncology trial is to determine the MTD and/or the recommended Phase 2 dose (RP2D) of a new drug. The "3+3" design is a common rule-based approach for dose escalation.[14][15]
Experimental Protocol: 3+3 Dose Escalation
-
Define Dose-Limiting Toxicity (DLT): Before the trial begins, establish clear criteria for what constitutes a DLT (e.g., specific Grade 3 or 4 adverse events occurring within the first treatment cycle).[16]
-
Enroll Cohorts:
-
Enroll a cohort of 3 patients at the starting dose level.[15]
-
Observe these patients for a predefined period (e.g., one treatment cycle) for the occurrence of DLTs.
-
-
Dose Escalation Logic:
-
If 0/3 patients experience a DLT: Escalate to the next predefined dose level and enroll a new cohort of 3 patients.[14]
-
If 1/3 patients experiences a DLT: Expand the current dose level cohort by enrolling 3 additional patients.[14]
-
If 1/6 patients experiences a DLT, escalate to the next dose level.
-
If ≥2/6 patients experience DLTs, the current dose is considered to have exceeded the MTD. The MTD is the dose level below this.
-
-
If ≥2/3 patients experience a DLT: The current dose is considered to have exceeded the MTD. The MTD is the dose level below this.[16]
-
-
MTD Determination: The MTD is defined as the highest dose level at which fewer than 33% of patients (i.e., no more than 1 in 6) experience a DLT.[16]
Logical Relationship: 3+3 Dose-Escalation Design
Caption: Decision algorithm for a standard 3+3 dose-escalation study.
Pharmacodynamic (PD) Biomarker Analysis
Pharmacodynamics refers to what the drug does to the body.[17] PD biomarker assays are crucial for confirming that a drug is engaging its target and modulating the intended biological pathway, providing an early indication of biological activity.[18]
Protocol: General PD Biomarker Assay
-
Biomarker Selection: Choose a biomarker that is mechanistically linked to the drug's action. This could be the phosphorylation state of a target protein, the expression of a target gene, or the concentration of a downstream signaling molecule.[19]
-
Sample Collection: Collect relevant biological samples from subjects at baseline (pre-dose) and at various time points after drug administration. Samples can include tumor biopsies, peripheral blood mononuclear cells (PBMCs), or plasma.[17][20]
-
Assay Development and Validation: Develop a robust and reproducible assay to measure the biomarker. Common platforms include ELISA, flow cytometry, qPCR, or Western blotting.[18] The assay must be validated for specificity, sensitivity, precision, and accuracy.[20]
-
Sample Analysis: Analyze the collected samples to quantify the change in the biomarker from baseline following treatment.
-
Data Interpretation: Correlate the changes in the biomarker with drug exposure (PK data) and clinical observations to establish a PK/PD relationship. This helps in understanding the dose-response relationship and selecting an optimal biological dose.
Signaling Pathway: Example Target Modulation
Caption: Inhibition of a signaling pathway by a targeted drug.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. youtube.com [youtube.com]
- 5. protocols.io [protocols.io]
- 6. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. unmc.edu [unmc.edu]
- 9. fda.gov [fda.gov]
- 10. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents | springermedizin.de [springermedizin.de]
- 12. archives.ijper.org [archives.ijper.org]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. premier-research.com [premier-research.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. criver.com [criver.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. Biomarkers, validation and pharmacokinetic-pharmacodynamic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pseudomonas aeruginosa Resistance Mechanisms
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Welcome to the technical support center for researchers studying antibiotic resistance in Pseudomonas aeruginosa. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Overview of Resistance Mechanisms
Pseudomonas aeruginosa is an opportunistic pathogen known for its remarkable ability to resist antibiotics.[1] This resilience stems from a combination of intrinsic, acquired, and adaptive resistance mechanisms.[1][2] Key mechanisms include the production of antibiotic-inactivating enzymes like β-lactamases, the overexpression of multidrug efflux pumps, reduced outer membrane permeability due to porin loss, mutations in antibiotic target sites, and the formation of drug-tolerant biofilms.[3][4][5]
General Workflow for Investigating Resistance
A typical workflow for investigating resistance in a P. aeruginosa isolate involves several key steps. The process begins with determining the antibiotic susceptibility profile, often through Minimum Inhibitory Concentration (MIC) testing. If resistance is detected, subsequent assays can elucidate the underlying mechanisms, such as quantifying β-lactamase activity, measuring efflux pump function, or assessing biofilm formation capacity.
References
- 1. Antibiotic resistance in Pseudomonas aeruginosa: mechanisms and alternative therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of antibiotic resistance in Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Avibactam Resistance in Clinical Isolates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments focused on overcoming avibactam resistance.
Frequently Asked Questions (FAQs)
Q1: We have a clinical isolate that is resistant to ceftazidime-avibactam. What are the most common resistance mechanisms we should investigate?
A1: Resistance to ceftazidime-avibactam (CZA) in Gram-negative bacteria is often multifaceted. The most frequently reported mechanisms you should consider investigating are:
-
Mutations in β-Lactamase Genes: Point mutations or deletions within the gene encoding the β-lactamase enzyme, particularly in Klebsiella pneumoniae carbapenemase (KPC) enzymes (e.g., KPC-2, KPC-3), are a primary cause of resistance.[1][2][3] A common mutation is the D179Y substitution in the Ω-loop of KPC enzymes.[1]
-
Porin Channel Modifications: Reduced permeability of the bacterial outer membrane due to the loss or modification of porin channels, such as OmpK35 and OmpK36 in Klebsiella pneumoniae or OprD in Pseudomonas aeruginosa, can restrict the entry of ceftazidime.[1][4]
-
Efflux Pump Upregulation: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can contribute to reduced susceptibility.[4][5]
-
Alterations in Penicillin-Binding Proteins (PBPs): Modifications in PBP3, the primary target of ceftazidime, can lead to decreased binding affinity.[4]
-
Presence of Metallo-β-Lactamases (MBLs): this compound is not effective against Ambler class B metallo-β-lactamases (MBLs) such as NDM, VIM, or IMP.[6][7]
Q2: Our ceftazidime-avibactam resistant isolate harbors a KPC enzyme. How can we confirm if a mutation in the KPC enzyme is responsible for the resistance?
A2: To confirm the role of a KPC mutation in ceftazidime-avibactam resistance, a combination of molecular and microbiological techniques is recommended:
-
Sequencing of the blaKPC Gene: Amplify and sequence the entire blaKPC gene from your resistant isolate to identify any amino acid substitutions compared to the wild-type sequence.
-
Cloning and Expression in a Susceptible Host: Clone the mutated blaKPC gene into an expression vector and transform it into a susceptible E. coli strain.
-
MIC Determination: Perform Minimum Inhibitory Concentration (MIC) testing on the transformed E. coli strain and compare the ceftazidime-avibactam MIC to that of an E. coli strain expressing the wild-type blaKPC gene. A significant increase in the MIC for the mutant confirms its role in resistance.
Q3: We are working with an MBL-producing isolate that is resistant to ceftazidime-avibactam. What alternative therapeutic combinations could we explore in our research?
A3: Since this compound does not inhibit MBLs, alternative strategies are necessary. A promising approach currently under investigation is the combination of ceftazidime-avibactam with aztreonam.[8][9] this compound can protect aztreonam from hydrolysis by co-produced ESBLs and AmpC β-lactamases, while aztreonam remains active against MBL-producing Enterobacterales.[9] Recent research and guidelines suggest this combination as a potential treatment option for infections caused by MBL-producing CRE.[10]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for Ceftazidime-Avibactam
My MIC values for ceftazidime-avibactam against the same isolate are variable across experiments. What could be the cause?
Inconsistent MIC values can arise from several factors. Use the following table to troubleshoot potential issues:
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Use a spectrophotometer for accuracy to ensure a consistent starting bacterial density. |
| Media Composition | Verify the consistency of your Mueller-Hinton agar or broth. Variations in cation concentrations (Ca2+ and Mg2+) can affect the activity of some β-lactams. Use media from the same lot for comparative experiments. |
| This compound Concentration | Ensure the final concentration of this compound is consistently maintained at 4 µg/mL in your assays.[11] |
| Incubation Conditions | Maintain a consistent incubation temperature (35 ± 2°C) and duration (16-20 hours).[11] Deviations can alter bacterial growth and affect MIC readings. |
| Antibiotic Stock Solutions | Prepare fresh stock solutions of ceftazidime and this compound regularly. Avoid repeated freeze-thaw cycles which can degrade the compounds. |
Issue 2: Difficulty in Inducing Ceftazidime-Avibactam Resistance in Vitro
I am trying to select for ceftazidime-avibactam resistant mutants in the lab, but I am not observing any growth at elevated concentrations. What could be the reason?
The inability to select for resistant mutants could be due to several factors:
| Potential Cause | Troubleshooting Steps |
| Low Mutational Frequency | The spontaneous mutation rate for resistance to ceftazidime-avibactam may be low for your particular strain. Consider increasing the initial inoculum size or using a multi-step selection process with gradually increasing antibiotic concentrations. |
| High Fitness Cost of Resistance | Mutations conferring resistance may come with a significant fitness cost, preventing the mutants from growing well under your experimental conditions. Try supplementing the growth medium or altering incubation conditions to support the growth of potentially less fit mutants. |
| Inappropriate Concentration Gradient | The concentrations of ceftazidime-avibactam used for selection may be too high. Start with sub-inhibitory concentrations and gradually increase the selective pressure over successive passages. |
Data Presentation
Table 1: Common Amino Acid Substitutions in KPC Enzymes Conferring Ceftazidime-Avibactam Resistance and their Effect on MICs.
| KPC Variant | Amino Acid Substitution | Fold-change in Ceftazidime-Avibactam MIC (compared to wild-type KPC) | Reference |
| KPC-3 | D179Y | 8- to 64-fold | [2] |
| KPC-3 | D179Y/T243M | ≥128-fold | [7] |
| KPC-2 | D179Y | 16- to >128-fold | [2] |
| KPC-31 | D179Y, Δ167-168, T243M | Not specified, but associated with resistance | [3] |
Experimental Protocols
Protocol 1: Determination of Ceftazidime-Avibactam MIC by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Ceftazidime and this compound analytical grade powders
-
Bacterial isolate
-
0.5 McFarland standard turbidity reference
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of ceftazidime and this compound in a suitable solvent.
-
Create serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plate.
-
Add this compound to each well to achieve a final constant concentration of 4 µg/mL.
-
-
Inoculum Preparation:
-
From an overnight culture plate, select several colonies and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.
-
Protocol 2: β-Lactamase Activity Assay
This colorimetric assay is used to measure the hydrolytic activity of β-lactamases.
Materials:
-
Nitrocefin (a chromogenic cephalosporin)
-
Phosphate buffer (pH 7.0)
-
Bacterial cell lysate containing the β-lactamase
-
Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm.[12]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nitrocefin in DMSO.
-
Dilute the nitrocefin stock solution in phosphate buffer to the desired working concentration.
-
-
Enzyme Preparation:
-
Prepare a crude cell lysate from the bacterial isolate expressing the β-lactamase.
-
Determine the total protein concentration of the lysate.
-
-
Assay Performance:
-
In a microplate well, add the bacterial lysate.
-
Initiate the reaction by adding the nitrocefin working solution.
-
Monitor the change in absorbance at 490 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
-
Calculation of Activity:
-
Calculate the rate of nitrocefin hydrolysis using the Beer-Lambert law. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific pH and temperature.[12]
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. akjournals.com [akjournals.com]
- 4. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic Enterobacterales strains without metallo-beta-lactamase production: Associated with ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of ceftazidime–this compound resistance driven by mutations in double-copy blaKPC-2 to blaKPC-189 during treatment of ST11 carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel β-lactam-β-lactamase inhibitor combinations: expectations for the treatment of carbapenem-resistant Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. liofilchem.net [liofilchem.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
a stability and storage conditions for research-grade Avibactam
Technical Support Center: Research-Grade Avibactam
This guide provides detailed information on the stability and storage of research-grade this compound, along with troubleshooting advice and experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of research-grade this compound?
A1: Solid this compound sodium is a white to off-white powder that should be stored under specific conditions to ensure its long-term stability. For maximal shelf-life, it is recommended to store the powder at -20°C.[1][2][3] Some suppliers also provide a range of -10 to -25°C.[4] The container should be kept tightly sealed in a dry, well-ventilated area, and protected from light.[1][5][6] For best practices, it is advisable to warm the container to room temperature before opening to prevent condensation, and some protocols suggest storing under an inert gas like nitrogen.[5]
Q2: What is the recommended solvent for reconstituting this compound and how do I prepare stock solutions?
A2: this compound sodium is freely soluble in water (>140 mg/mL) and also soluble in DMSO (≥30 mg/mL).[1][3] For most in vitro assays, preparing a high-concentration stock solution in sterile water or DMSO is common. When using DMSO, ensure it is anhydrous, as hygroscopic DMSO can negatively impact solubility.[7] For some preparations, gentle warming or sonication may be required to achieve complete dissolution.[7][8]
Q3: What are the storage conditions and stability for this compound stock solutions?
A3: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in solvents like DMSO, they are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[7][9] It is crucial to store solutions in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.
Q4: I am using this compound in an aqueous buffer for my experiment. How long is it stable at room temperature or under refrigeration?
A4: While specific data for research-grade this compound in all buffers is not available, information from its clinical use in combination with ceftazidime provides valuable guidance. After dilution in aqueous solutions like 0.9% sodium chloride or 5% dextrose, this compound is stable for up to 12 hours at room temperature.[10][11] If refrigerated at 2-8°C, the stability extends to 24 hours.[6][10][12] However, it is always best practice to prepare fresh working solutions for experiments or to conduct a small-scale stability study in your specific buffer if the experiment is of long duration.
Q5: What are the known incompatibilities for this compound?
A5: this compound is known to be incompatible with strong oxidizing agents.[1] The compatibility of this compound with other drugs or compounds in a single solution has not been extensively established for research purposes.[12] Therefore, it is recommended to avoid mixing this compound stock solutions directly with other compounds unless compatibility has been verified.
Quantitative Data Summary
Table 1: Storage and Stability of Solid this compound Sodium
| Parameter | Condition | Recommendation | Citations |
| Storage Temperature | Long-Term | -20°C | [1][2][3] |
| Alternate Range | <-15°C to -25°C | [4][5] | |
| Container | General | Tightly sealed | [1][5] |
| Environment | General | Dry, well-ventilated, protected from light | [1][5][6] |
| Handling | Pre-use | Warm to room temperature before opening | [5] |
Table 2: Solubility and Solution Stability of this compound
| Parameter | Solvent | Concentration / Condition | Stability & Duration | Citations |
| Solubility | Water | >140 mg/mL | Not Applicable | [1][3] |
| DMSO | ≥30 mg/mL | Not Applicable | [1][8] | |
| Stock Solution Stability | DMSO / Organic Solvent | -80°C | Up to 6 months | [7][9] |
| DMSO / Organic Solvent | -20°C | Up to 1 month | [7][9] | |
| Aqueous Solution Stability | IV Solutions (e.g., 0.9% NaCl) | Room Temperature (~25°C) | Up to 12 hours | [10][11][12] |
| IV Solutions (e.g., 0.9% NaCl) | Refrigerated (2-8°C) | Up to 24 hours | [10][11][12] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to determine the chemical stability of this compound in a specific solvent or buffer over time.
Objective: To quantify the percentage of intact this compound remaining in a solution under defined storage conditions.
Materials:
-
Research-grade this compound sodium
-
HPLC-grade solvent (e.g., water, DMSO) or desired experimental buffer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade mobile phase components (e.g., acetonitrile, water, formic acid)
-
Autosampler vials
Methodology:
-
Preparation of Standard Curve:
-
Accurately weigh and dissolve this compound in the chosen solvent/buffer to prepare a fresh, high-concentration stock solution (e.g., 1 mg/mL). This serves as the 100% reference standard (T=0).
-
Perform serial dilutions of the stock solution to create a set of standards with known concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Inject each standard into the HPLC system and record the peak area at the characteristic wavelength for this compound.
-
Plot a standard curve of peak area versus concentration and determine the linearity (R² value).
-
-
Preparation of Stability Samples:
-
Prepare a bulk solution of this compound in the desired buffer/solvent at the target experimental concentration.
-
Immediately take an aliquot, dilute if necessary, and analyze it via HPLC. This is the T=0 time point.
-
Dispense the remaining bulk solution into multiple sealed vials and store them under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
-
Sample Analysis at Time Points:
-
At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), remove one vial from storage.
-
Allow the sample to reach room temperature.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
For each time point, determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Calculate the percentage of this compound remaining relative to the T=0 sample using the formula: % Remaining = (Concentration at Time T / Concentration at Time 0) * 100
-
A solution is generally considered stable if the remaining percentage is ≥90%.[13]
-
Visualizations
Experimental Workflow
Caption: General workflow for using research-grade this compound.
Troubleshooting Guide
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. This compound Sodium Salt | CAS 1192491-61-4 | LGC Standards [lgcstandards.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. This compound Sodium, 1192491-61-4, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. drugs.com [drugs.com]
- 11. globalrph.com [globalrph.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avibactam-Based Combination Therapy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avibactam-based combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-β-lactam β-lactamase inhibitor.[1][2] Unlike traditional β-lactamase inhibitors, it has a novel diazabicyclooctane structure.[3] Its primary mechanism involves the covalent acylation of the active site serine of a broad spectrum of serine β-lactamases, including Class A (like KPCs and other ESBLs), Class C (AmpC), and some Class D (OXA-type) enzymes.[2][4] This forms a stable, but reversible, acyl-enzyme complex, effectively inactivating the β-lactamase and protecting the partner β-lactam antibiotic from hydrolysis.[2][5] This allows the partner antibiotic, such as ceftazidime, to bind to its target penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis.[1]
Q2: Which β-lactamases are not inhibited by this compound?
This compound is not active against metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP types, because these enzymes utilize zinc ions instead of a serine residue in their active site for catalysis.[4] It is also generally not effective against Acinetobacter OXA-type carbapenemases.[4]
Q3: What are the common partner antibiotics for this compound in combination therapy?
This compound is most commonly combined with ceftazidime.[2] Other combinations that have been explored or are in development include those with aztreonam and ceftaroline fosamil.[2] The combination of ceftazidime/avibactam with aztreonam has shown promise against infections caused by MBL-producing Enterobacterales.[6][7][8]
Q4: What are the primary resistance mechanisms to this compound-based therapies?
Resistance to this compound-based therapies can emerge through several mechanisms:
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β-Lactamase-Related Amino Acid Substitutions: Mutations in the active site of β-lactamases, such as KPC enzymes, can reduce the binding affinity of this compound, leading to decreased inhibition.[9]
-
Changes in Membrane Permeability: Mutations or decreased expression of porin genes (e.g., OmpK35 and OmpK36 in Klebsiella pneumoniae) can limit the entry of the drug into the bacterial cell.[4]
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Overexpression of Efflux Pumps: Increased activity of efflux pumps can actively transport the drug out of the cell, reducing its intracellular concentration.[9]
Troubleshooting Guide
Problem 1: My this compound combination therapy is showing reduced or no efficacy against a previously susceptible isolate.
-
Possible Cause 1: Development of Resistance. The isolate may have developed resistance during the experiment or through prior exposure. This is a known phenomenon, with resistance sometimes emerging within 10-19 days of therapy.[10]
-
Possible Cause 2: Suboptimal Dosing or Infusion Strategy. The concentration of this compound or the partner drug may be insufficient to inhibit the target enzymes effectively.
-
Troubleshooting Step:
-
Review dosing regimen: In in vivo models, ensure the dosing simulates human pharmacokinetic profiles. Ceftazidime and this compound have complementary half-lives of about 2 hours, making a fixed-dose ratio suitable.[11]
-
Consider continuous infusion: Studies have shown that continuous or prolonged infusions can enhance bacterial killing and suppress resistance compared to intermittent bolus dosing.[6][7]
-
-
Problem 2: I am observing inconsistent results in my in vitro synergy assays (e.g., checkerboard or time-kill assays).
-
Possible Cause 1: Inappropriate Drug Concentrations. The range of concentrations tested may not be optimal for detecting synergy.
-
Troubleshooting Step:
-
Expand the concentration range: Test a broader range of dilutions for both this compound and the partner antibiotic in your checkerboard assay.[12]
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Fix this compound concentration: For some assays, using a fixed concentration of this compound (e.g., 4 mg/L) while varying the concentration of the partner antibiotic can provide clearer results.[13]
-
-
-
Possible Cause 2: Staggered vs. Simultaneous Administration in Time-Kill Assays. The timing of drug addition can impact the observed effect.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Ceftazidime-Avibactam against Enterobacteriaceae and P. aeruginosa
| Organism Family | This compound Concentration (mg/L) | Ceftazidime MIC50 (mg/L) | Ceftazidime MIC90 (mg/L) |
| Enterobacteriaceae | 1 | ≤4 | |
| 4 | ≤4 | ||
| P. aeruginosa | 4 | ≤8 | |
| 8-16 | Effective concentrations |
Data adapted from in vitro checkerboard assays.[12]
Table 2: Clinical Outcomes of Ceftazidime-Avibactam (CZA) Combination Therapy vs. Monotherapy for Carbapenem-Resistant Gram-Negative Infections
| Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | Significance |
| 30-Day Mortality | 0.91 | 0.71 - 1.18 | Not Significant |
| In-Hospital Mortality | 1.00 | 0.79 - 1.27 | Not Significant |
| Clinical Cure Rate | 0.95 | 0.84 - 1.08 | Not Significant |
| Microbiological Eradication | 1.15 | 1.00 - 1.32 | Borderline Significant |
Based on a meta-analysis of 25 studies.[14]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on CLSI and ISO guidelines.[12][13]
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Prepare Stock Solutions: Reconstitute Ceftazidime and this compound in sterile water to a high concentration stock solution (e.g., 5,120 mg/L).
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the antibiotics in Mueller-Hinton broth in a 96-well microtiter plate. For combination testing, this compound can be used at a fixed concentration (e.g., 4 mg/L).
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute one antibiotic (e.g., Ceftazidime) along the x-axis and the other (e.g., this compound) along the y-axis.
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Inoculation: Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
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Antagonism: FIC Index > 4
-
Time-Kill Assay
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Prepare Cultures: Grow bacterial cultures to the logarithmic phase in a suitable broth.
-
Drug Exposure: Add the antibiotics at desired concentrations (e.g., 1x or 2x the MIC) to the bacterial cultures. Include a growth control without antibiotics.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Quantify Viable Bacteria: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time.
-
Bactericidal activity is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[13]
-
Synergy is often defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. fibercellsystems.com [fibercellsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Resistance to ceftazidime-avibactam and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idstewardship.com [idstewardship.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceftazidime-avibactam combination therapy versus monotherapy for treating carbapenem-resistant gram-negative infection: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
a improving the efficacy of Avibactam against resistant pathogens
Avibactam Efficacy Enhancement: Technical Support Center
Welcome to the technical support center for researchers dedicated to improving the efficacy of this compound against resistant pathogens. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ceftazidime-avibactam?
A1: The most frequently reported resistance mechanism is mutations within the β-lactamase enzyme itself, particularly in the omega loop of KPC-2 and KPC-3, which can hinder this compound's binding ability. Other significant mechanisms include the overexpression of efflux pumps, which actively remove the antibiotic from the bacterial cell, and modifications to the porin channels (like OmpK35 and OmpK36 in Klebsiella pneumoniae), reducing the drug's entry into the cell. Furthermore, increased production of the β-lactamase enzyme can sometimes overwhelm the inhibitory effect of this compound.
Q2: Which pathogens are developing notable resistance to this compound-based therapies?
A2: Resistance to ceftazidime-avibactam has been increasingly observed in carbapenem-resistant Enterobacterales (CRE), especially Klebsiella pneumoniae. Strains producing metallo-β-lactamases (MBLs) are intrinsically resistant to ceftazidime-avibactam because this compound does not inhibit MBLs. Therefore, pathogens such as NDM-producing E. coli and K. pneumoniae are a significant concern.
Q3: What are the most promising strategies currently being explored to enhance this compound's efficacy?
A3: A leading strategy is the use of synergistic drug combinations. Combining ceftazidime-avibactam with other antibiotics like aztreonam has shown great promise, particularly against MBL-producing Enterobacterales. Aztreonam is stable against MBLs, while this compound protects it from hydrolysis by other co-produced β-lactamases (like KPCs or AmpCs). Other potential synergistic partners include polymyxins, aminoglycosides, and fosfomycin. Another area of research focuses on developing novel β-lactamase inhibitors that can overcome existing this compound resistance mutations.
Q4: How can I determine if my resistant isolate has a mutation in the β-lactamase gene?
A4: The most definitive method is to perform polymerase chain reaction (PCR) amplification of the specific β-lactamase gene (e.g., blaKPC) followed by Sanger or whole-genome sequencing. Comparing the resulting sequence to a wild-type reference sequence will reveal any mutations.
Troubleshooting Guides
This section addresses common issues encountered during in-vitro testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High MIC values for ceftazidime-avibactam against a known KPC-producing isolate. | 1. The isolate may have developed a mutation in the blaKPC gene, reducing this compound's binding affinity. 2. The isolate might be overexpressing the β-lactamase enzyme. 3. Porin loss or efflux pump overexpression could be reducing intracellular drug concentration. | 1. Sequence the blaKPC gene to check for known resistance mutations. 2. Perform a quantitative real-time PCR (qRT-PCR) to assess the expression level of the β-lactamase gene. 3. Evaluate the expression of major porin and efflux pump genes. 4. Consider synergy testing with an efflux pump inhibitor. |
| Inconsistent results in synergy testing (e.g., checkerboard assay). | 1. Inoculum effect: bacterial density can significantly impact MICs. 2. Instability of one of the tested compounds in the growth medium. 3. Incorrect concentration gradients or pipetting errors. | 1. Standardize the inoculum preparation meticulously to a 0.5 McFarland standard. 2. Ensure the stability of all drugs under the assay conditions (duration, temperature, medium). 3. Use calibrated pipettes and carefully prepare serial dilutions. Perform the assay in triplicate for statistical validity. |
| Ceftazidime-avibactam appears effective, but the isolate is identified as an MBL-producer. | 1. The isolate likely co-produces other β-lactamases (e.g., KPC, AmpC, or CTX-M) that are susceptible to this compound. The MBL is not being inhibited, but the other key β-lactamases are. | 1. This is an expected result. This compound does not inhibit MBLs. 2. This scenario highlights the need for combination therapies. Test the synergy of ceftazidime-avibactam with aztreonam. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
1. Preparation: a. Prepare stock solutions of both drugs (e.g., ceftazidime-avibactam and a test potentiator) at a concentration of at least 10x the expected MIC. b. Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate. c. Use a 96-well microtiter plate.
2. Plate Setup: a. Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells. b. Create serial dilutions of Drug A horizontally and Drug B vertically. This results in wells containing various combinations of both drugs. c. Include control wells: growth control (no drug), and wells with each drug alone.
3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well. b. Incubate the plate at 35-37°C for 16-20 hours.
4. Data Analysis: a. Read the MIC for each drug alone and in combination. The MIC is the lowest concentration showing no visible growth. b. Calculate the Fractional Inhibitory Concentration (FIC) Index:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- FIC Index (FICI) = FIC of Drug A + FIC of Drug B c. Interpret the FICI:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Quantitative Data Summary
Table 1: Synergistic Activity of Aztreonam in Combination with Ceftazidime-Avibactam against MBL-producing Enterobacterales
| Organism | β-Lactamase Profile | MIC (µg/mL) of Ceftazidime-Avibactam | MIC (µg/mL) of Aztreonam | MIC (µg/mL) of Aztreonam + Ceftazidime-Avibactam |
| K. pneumoniae 1 | NDM-1, CTX-M-15 | >256/4 | 128 | 1/4 |
| K. pneumoniae 2 | NDM-5, OXA-48 | >256/4 | 64 | 0.5/4 |
| E. coli 1 | NDM-7, CMY-2 | 128/4 | 256 | 2/4 |
| E. cloacae 1 | VIM-1, SHV-12 | >256/4 | 128 | 1/4 |
Note: this compound concentration is fixed at 4 µg/mL. Data is representative of typical findings in published studies.
Visualizations
Diagram 1: Experimental Workflow for Synergy Testing
Technical Support Center: Mitigation of Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate common degradation pathways encountered during laboratory experiments.
Section 1: Hydrolytic Degradation
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. This can be a significant issue for compounds with susceptible functional groups, such as esters and amides, leading to loss of potency and the formation of impurities.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound is losing activity in aqueous buffer. Could hydrolysis be the cause?
A1: Yes, if your compound contains hydrolyzable groups like esters, amides, lactones, or lactams, degradation in aqueous solutions is a strong possibility.[2] The rate of hydrolysis is often pH-dependent.[3] To confirm, you can conduct a stability study by incubating your compound in the buffer at different time points and analyzing for the appearance of degradation products by methods like HPLC or LC-MS.
Q2: How do I determine the optimal pH for my compound's stability?
A2: The optimal pH for stability can be determined by performing a pH-rate profile study. This involves incubating your compound in a series of buffers with different pH values and monitoring its degradation over time. The pH at which the degradation rate is lowest is the optimal pH for storage and experimental use.
Q3: What are the best practices to prevent hydrolysis during my experiments?
A3: To minimize hydrolytic degradation, consider the following strategies:
-
pH Control: Maintain the pH of your solutions at the compound's optimal stability point using appropriate buffers.[3]
-
Temperature Control: Perform experiments at low temperatures (e.g., on ice) to reduce the rate of hydrolysis.
-
Solvent Choice: If possible, use anhydrous solvents for stock solutions and minimize the time the compound is in an aqueous environment.
-
Moisture Control: Store solid compounds in a desiccator and use tightly sealed containers to prevent moisture absorption.[3] In some cases, storing under an inert atmosphere can also help.[3]
Experimental Protocol: Determining pH-Rate Profile
Objective: To determine the pH at which a compound exhibits maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).
-
Sample Preparation: Prepare solutions of your compound at a known concentration in each buffer.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).
-
Time Points: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method to quantify the remaining concentration of the parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the compound concentration versus time. The slope of this line will give you the observed degradation rate constant (k_obs). Plot log(k_obs) against pH to generate the pH-rate profile and identify the pH of maximum stability.
Visualization: Hydrolysis Mitigation Workflow
Caption: A workflow for troubleshooting and mitigating hydrolytic degradation.
Section 2: Oxidative Degradation
Oxidation is the loss of electrons from a compound, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or exposure to light (photo-oxidation).[4] This can lead to significant changes in the compound's structure and function.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My experimental results are inconsistent, and I suspect oxidation. What are the signs?
A1: Inconsistent results are a common indicator of oxidative degradation.[5] Other signs can include a color change in your compound solution or the appearance of new peaks in your analytical chromatogram.[6] Compounds with functional groups like phenols, thiols, and aldehydes are particularly susceptible.
Q2: How can I protect my samples from oxidation?
A2: Several methods can be employed to prevent oxidation:
-
Use of Antioxidants: Adding antioxidants to your buffers or cell culture media can scavenge free radicals and prevent oxidative damage.[7] Common antioxidants include ascorbic acid and sodium thiosulfate.[7]
-
Inert Atmosphere: For highly sensitive compounds, storing and handling them under an inert gas like nitrogen or argon can effectively displace oxygen and prevent oxidation.[4][8]
-
pH Control: The rate of oxidation can be pH-dependent. Working at a more acidic pH can sometimes minimize the reactivity of certain groups, like sulfhydryls.[7]
-
Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like EDTA can sequester metal ions.
Q3: I work with cell cultures. Can antioxidants be toxic to my cells?
A3: Yes, some antioxidants at high concentrations can be cytotoxic. It is crucial to determine the optimal, non-toxic concentration of an antioxidant for your specific cell line through a dose-response experiment.
Experimental Protocol: Inert Gas Blanketing for Sample Storage
Objective: To create an oxygen-free environment for storing oxidation-sensitive compounds.
Methodology:
-
Sample Preparation: Aliquot your compound into amber glass vials suitable for your storage temperature.
-
Gas Supply: Use a cylinder of high-purity nitrogen or argon with a regulator and a fine-tipped needle or cannula.
-
Purging: Gently insert the needle into the vial's headspace, just above the sample.
-
Gas Flow: Apply a gentle stream of the inert gas into the vial for 30-60 seconds to displace the air.[6]
-
Sealing: While the gas is still flowing, carefully withdraw the needle and immediately seal the vial with a tight-fitting cap.
-
Storage: Store the vial at the recommended temperature.
Visualization: Oxidative Degradation Pathways
Caption: Key factors in oxidative degradation and corresponding mitigation strategies.
Section 3: Photodegradation
Photodegradation is the breakdown of molecules caused by the absorption of light, particularly UV and visible wavelengths.[9] This is a critical consideration for light-sensitive compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I know if my compound is photosensitive?
A1: A simple way to check for photosensitivity is to expose a solution of your compound to ambient lab light while keeping a control sample in the dark. If the light-exposed sample shows degradation (e.g., color change, precipitation, or new peaks on HPLC) compared to the control, it is likely photosensitive.[9] For regulatory purposes, formal photostability testing should follow ICH Q1B guidelines.[10][11]
Q2: What are the best practices for handling photosensitive compounds?
A2: To protect light-sensitive compounds:
-
Use Protective Containers: Always store and handle photosensitive compounds in amber-colored or opaque containers to block UV and visible light.[9][12] Wrapping clear containers in aluminum foil is also an effective measure.[12]
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Control Lighting Conditions: Work in a dimly lit area or use a safelight with a longer wavelength (e.g., red or yellow light) to minimize exposure to damaging wavelengths.[13]
-
Minimize Exposure Time: Plan your experiments to minimize the time that photosensitive compounds are exposed to light.
Experimental Protocol: Assessing Photostability (Simplified ICH Q1B Approach)
Objective: To determine if a compound is sensitive to light.
Methodology:
-
Sample Preparation: Prepare two sets of your compound solution. Place one set in clear, transparent containers and the other (dark control) in identical containers completely wrapped in aluminum foil.[9]
-
Light Exposure: Place both sets in a photostability chamber. Expose them to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[14]
-
Temperature Control: Maintain a constant temperature throughout the experiment to minimize thermal degradation.
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples using a validated HPLC method.
-
Evaluation: If there is significant degradation in the light-exposed sample that is not present in the dark control, the compound is considered photosensitive.[9]
Quantitative Data: Stability of a Photosensitive Compound
| Storage Condition | Container | Temperature | Light Exposure | Purity after 30 days (%) |
| 1 | Clear Glass Vial | Room Temp | Ambient Lab Light | 65 |
| 2 | Amber Glass Vial | Room Temp | Ambient Lab Light | 92 |
| 3 | Clear Glass Vial | 4°C | Dark | 95 |
| 4 | Amber Glass Vial | 4°C | Dark | 99 |
| 5 | Amber Glass Vial | -20°C | Dark | >99 |
| This table presents hypothetical data for illustrative purposes. |
Visualization: Photodegradation Troubleshooting
References
- 1. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Which Gases Prevent Oxidation? A Guide To Inert And Reducing Atmospheres - Kintek Solution [kindle-tech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. avantiresearch.com [avantiresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. jordilabs.com [jordilabs.com]
- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 13. wetrainphlebotomists.com [wetrainphlebotomists.com]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Validation & Comparative
Comparative Efficacy of Avibactam and Clavulanic Acid Against ESBL-Producing Escherichia coli
This guide provides a detailed comparison of the in-vitro efficacy of avibactam and clavulanic acid, two prominent β-lactamase inhibitors, against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli. The data presented is compiled from various studies to offer a quantitative and objective overview for researchers, scientists, and drug development professionals.
Introduction to ESBL-Producing E. coli
Extended-spectrum β-lactamases (ESBLs) are enzymes that mediate resistance to most β-lactam antibiotics, including penicillins, cephalosporins, and monobactams. ESBL-producing E. coli is a significant cause of both hospital-acquired and community-acquired infections, posing a considerable therapeutic challenge. The primary strategy to combat these resistant bacteria is to combine a β-lactam antibiotic with a β-lactamase inhibitor (BLI). Clavulanic acid is a conventional BLI, while this compound represents a newer generation of non-β-lactam BLIs.
Quantitative Efficacy Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for antibiotic combinations against ESBL-producing E. coli. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Lower MIC values indicate greater potency.
| Antibiotic Combination | ESBL-Producing E. coli Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |
| Ceftazidime-Avibactam | 19,889 | 0.25 | 1 | 99.5 | |
| Piperacillin-Tazobactam | 19,889 | ≤4 | 64 | 86.8 | |
| Amoxicillin-Clavulanic Acid | 1,046 | 16 | >32 | 61.2 | |
| Ceftolozane-Tazobactam | 1,046 | 0.5 | >32 | 89.9 |
Note: Data for Piperacillin-Tazobactam and Ceftolozane-Tazobactam are included to provide a broader context of β-lactam/β-lactamase inhibitor combinations. This compound is primarily paired with ceftazidime, while clavulanic acid is paired with amoxicillin.
The data indicates that ceftazidime-avibactam is highly effective against ESBL-producing E. coli, with a susceptibility rate of 99.5%. In contrast, amoxicillin-clavulanic acid shows significantly lower efficacy, with a susceptibility rate of 61.2% against these resistant strains. This compound is a potent inhibitor of a wide range of β-lactamases, including ESBLs, KPC, and OXA-48-type carbapenemases. Clavulanic acid is effective against many ESBLs but can be susceptible to hydrolysis by inhibitor-resistant variants and is not effective against carbapenemases.
Experimental Protocols
The data cited in this guide is primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized laboratory methods.
Key Experiment: Broth Microdilution for MIC Determination
The most common method for determining the MIC of an antimicrobial agent is broth microdilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Isolate Preparation: ESBL-producing E. coli isolates are cultured on appropriate agar plates, and colonies are suspended in a saline or broth solution to achieve a standardized turbidity, typically a 0.5 McFarland standard.
-
Inoculum Dilution: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to reach a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: The antimicrobial agents (e.g., ceftazidime-avibactam, amoxicillin-clavulanic acid) are prepared in a series of two-fold dilutions in microtiter plates. This compound is tested at a fixed concentration (typically 4 µg/mL) in combination with varying concentrations of the partner antibiotic.
-
Incubation: The microtiter plates containing the bacterial inoculum and antimicrobial dilutions are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results.
Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.
Mechanism of Action and Inhibition
Both this compound and clavulanic acid function by inhibiting β-lactamase enzymes, thereby protecting the partner β-lactam antibiotic from degradation. However, their chemical structures and inhibitory mechanisms differ significantly.
-
Clavulanic Acid: A "suicide inhibitor," clavulanic acid possesses a classical β-lactam structure. It is recognized by the β-lactamase enzyme and forms a covalent acyl-enzyme intermediate. This intermediate is stable, rendering the enzyme inactive.
-
This compound: A diazabicyclooctane (DBO), this compound is a non-β-lactam inhibitor. It also forms a covalent bond with the β-lactamase enzyme, but this bond is reversible. This allows this compound to efficiently inhibit multiple enzyme molecules, contributing to its broad-spectrum activity against various β-lactamases, including some carbapenemases that clavulanic acid cannot inhibit.
Caption: Comparative Mechanism of ESBL Inhibition by this compound and Clavulanic Acid.
Conclusion
The available in-vitro data demonstrates the superior efficacy of the ceftazidime-avibactam combination compared to amoxicillin-clavulanic acid against ESBL-producing E. coli. This compound's broader spectrum of activity and potent inhibition of ESBLs result in significantly higher susceptibility rates. This makes this compound-based combinations a more reliable therapeutic option for infections caused by these multidrug-resistant pathogens. The choice of a β-lactamase inhibitor is critical, and newer agents like this compound represent a significant advancement in combating antibiotic resistance.
Avibactam's Preclinical Efficacy: A Comparative Guide for Researchers
A comprehensive analysis of preclinical animal model data validating the efficacy of avibactam in combination with ceftazidime against critical Gram-negative pathogens. This guide provides an objective comparison with other treatment alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.
This compound, a non-β-lactam β-lactamase inhibitor, has demonstrated significant efficacy in restoring the activity of β-lactam antibiotics against a wide range of resistant Gram-negative bacteria. Preclinical studies in various animal models have been instrumental in validating its therapeutic potential. This guide synthesizes key findings from these studies, offering researchers, scientists, and drug development professionals a detailed overview of this compound's performance, particularly when combined with ceftazidime.
Comparative Efficacy of Ceftazidime-Avibactam
Preclinical evaluations have consistently shown the superiority of the ceftazidime-avibactam combination over ceftazidime alone and other β-lactam/β-lactamase inhibitor combinations against challenging pathogens.
Efficacy against Pseudomonas aeruginosa
In neutropenic murine lung infection models, ceftazidime-avibactam has been shown to be effective against P. aeruginosa isolates with minimum inhibitory concentrations (MICs) up to 32 μg/ml.[1][2] Human-simulated doses of ceftazidime-avibactam resulted in significant reductions in bacterial load, achieving a >1 log10 CFU reduction against susceptible strains.[1] In contrast, ceftazidime monotherapy showed variable or no efficacy against isolates with higher MICs.[1][2]
Table 1: Efficacy of Ceftazidime-Avibactam against Pseudomonas aeruginosa in a Murine Lung Infection Model [1]
| Isolate MIC (Ceftazidime-Avibactam, μg/ml) | Change in log10 CFU/lung (24h) |
| ≤32 | >1 log10 reduction |
| 64 | No efficacy observed |
Efficacy against Enterobacteriaceae
In a murine septicemia model involving ceftazidime-resistant Enterobacteriaceae, the addition of this compound to ceftazidime dramatically improved efficacy. The 50% effective dose (ED50) for ceftazidime alone was greater than 90 mg/kg, whereas the ED50 for the ceftazidime-avibactam combination ranged from less than 5 to 65 mg/kg.
Furthermore, when compared to other combinations, ceftazidime-avibactam proved to be more effective. Against eight isolates of AmpC- and CTX-M-producing Enterobacteriaceae, ceftazidime-avibactam had ED50 values ranging from 2 to 27 mg/kg. In contrast, piperacillin-tazobactam had ED50 values greater than 90 mg/kg, and cefotaxime-avibactam had values ranging from 14 to over 90 mg/kg.
Table 2: Comparative Efficacy (ED50) of β-Lactam/β-Lactamase Inhibitor Combinations in a Murine Septicemia Model against Ceftazidime-Resistant Enterobacteriaceae
| Treatment | ED50 (mg/kg) |
| Ceftazidime-Avibactam (4:1) | 2 - 27 |
| Piperacillin-Tazobactam (4:1) | >90 |
| Cefotaxime-Avibactam (4:1) | 14 - >90 |
Efficacy against Carbapenem-Resistant Klebsiella pneumoniae (CRKP)
This compound has also shown the ability to sensitize carbapenem-resistant Klebsiella pneumoniae to the host's innate immune system. In a murine lung infection model with NDM-1-producing K. pneumoniae, this compound monotherapy led to a modest but significant reduction in bacterial counts.[3] This suggests a mechanism beyond direct β-lactamase inhibition that warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key preclinical animal models used in the evaluation of this compound's efficacy.
Murine Thigh Infection Model
This model is commonly used to assess the in vivo efficacy of antimicrobial agents against localized deep-tissue infections.
-
Animal Model: Female ICR or CD-1 mice, typically weighing 20-22g, are used.[2][4]
-
Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[4]
-
Infection: A bacterial suspension of the test organism (e.g., P. aeruginosa or K. pneumoniae) is prepared. An inoculum of approximately 10^6 to 10^7 CFU in a volume of 0.1 ml is injected into the thigh muscle of each mouse.[2][4]
-
Treatment: Treatment with ceftazidime-avibactam or comparator agents is initiated, typically 2 hours post-infection.[2][4] Dosing regimens are designed to simulate human plasma exposures and are administered subcutaneously.[4]
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is serially diluted and plated on appropriate agar to determine the bacterial load (CFU/thigh). Efficacy is measured by the change in log10 CFU compared to untreated controls.[2][4]
Murine Lung Infection Model (Pneumonia)
This model is utilized to evaluate the efficacy of treatments for respiratory tract infections.
-
Animal Model: Similar to the thigh infection model, neutropenic female mice are used.[1][2]
-
Infection: Mice are anesthetized, and a bacterial suspension (e.g., P. aeruginosa) of approximately 10^6 - 10^7 CFU in a small volume (e.g., 0.05 ml) is instilled intranasally.[2]
-
Treatment: Antimicrobial therapy is initiated 2 hours after infection, with subcutaneous administration of the test compounds.[1][2]
-
Efficacy Assessment: After 24 hours of treatment, mice are euthanized. The lungs are aseptically harvested, homogenized, and bacterial counts are determined by plating serial dilutions. The change in log10 CFU/lung is calculated to assess efficacy.[1][2]
Murine Septicemia Model
This model assesses the efficacy of antimicrobials in treating systemic bloodstream infections.
-
Animal Model: Male or female ICR mice are used.
-
Infection: Mice are infected via intraperitoneal injection of a bacterial suspension containing a high inoculum (e.g., 1.5 x 10^8 to 2.7 x 10^9 CFU) mixed with 5% hog gastric mucin to enhance virulence.
-
Treatment: Treatment is administered subcutaneously at 1 and 4 hours post-infection.
-
Efficacy Assessment: The primary endpoint is survival over a defined period (e.g., 7 days). The 50% effective dose (ED50), the dose required to protect 50% of the animals from lethal infection, is calculated.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in this compound research, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound Inhibition of Beta-Lactamase.
Caption: Experimental Workflow for Murine Infection Models.
References
- 1. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanism of this compound-Mediated β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Avibactam and Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae (CRE)
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Avibactam and Vaborbactam in combating the critical threat of Carbapenem-Resistant Enterobacteriaceae (CRE). This analysis is supported by a synthesis of available experimental data from clinical trials and in vitro studies.
The emergence of CRE presents a formidable challenge to global health, necessitating the development of novel therapeutic strategies. This compound and Vaborbactam, both β-lactamase inhibitors, have been approved in combination with β-lactam antibiotics, offering new hope in the fight against these multi-drug resistant organisms. Ceftazidime-avibactam (CZA) and meropenem-vaborbactam (MVB) have become crucial components of the clinical armamentarium against CRE infections. This guide delves into a comparative analysis of their performance, supported by experimental data.
Executive Summary
Both ceftazidime-avibactam and meropenem-vaborbactam have demonstrated efficacy in treating CRE infections, with similar clinical success and mortality rates observed in several comparative studies.[1][2] However, key differences exist in their spectrum of activity, propensity for resistance development, and the partner β-lactam agent. Vaborbactam, a cyclic boronic acid-based inhibitor, shows potent activity against Klebsiella pneumoniae carbapenemase (KPC) enzymes.[3] this compound, a diazabicyclooctane, also inhibits KPC, along with a broader range of β-lactamases including AmpC and some OXA-type enzymes.[4][5] Notably, neither this compound nor vaborbactam is effective against metallo-β-lactamases (MBLs).[5][6] Some studies suggest a lower propensity for resistance development with meropenem-vaborbactam compared to ceftazidime-avibactam, particularly in monotherapy.[1][4]
Data Presentation
Clinical Outcomes in CRE Infections: A Head-to-Head Comparison
| Outcome | Ceftazidime-Avibactam (CZA) | Meropenem-Vaborbactam (MVB) | Study Details |
| Clinical Success Rate | 62% - 67.9% | 64.9% - 69% | Retrospective cohort studies.[1][2] |
| 30-Day Mortality | 16% - 34.5% | 15.1% - 33.2% | Retrospective and observational studies.[4][7][8] |
| 90-Day Mortality | Similar to MVB | Similar to CZA | Retrospective cohort study.[1] |
| Recurrence of Infection (90 days) | 14.3% - 74.2% of recurrent cases | 11.5% - 25.8% of recurrent cases | Retrospective and observational studies.[1][4] |
| Emergence of Resistance | Observed, particularly with monotherapy and in patients with KPC-3 mutations.[1][4][5] | Less frequently observed.[1][4] | Retrospective and observational studies. |
| Adverse Events | Similar to MVB | Similar to CZA | Retrospective cohort studies.[1][2] |
In Vitro Susceptibility against CRE
| Parameter | Ceftazidime-Avibactam (CZA) | Meropenem-Vaborbactam (MVB) | Notes |
| MIC₅₀ (mg/L) | 1/4 | 0.06/8 | Against KPC-producing Enterobacteriaceae.[9] |
| MIC₉₀ (mg/L) | 4/4 | 1/8 | Against KPC-producing Enterobacteriaceae.[9] |
| Susceptibility Rate (KPC-producers) | ~97.5% - 99.3% | ~99% | Surveillance studies.[5][9] |
| Susceptibility Rate (OXA-48-producers) | ~100% | Not active | This compound inhibits OXA-48, vaborbactam does not.[5][10] |
| Susceptibility Rate (MBL-producers) | Not active | Not active | Neither inhibitor is effective against metallo-β-lactamases.[5][10] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentrations (MICs) for ceftazidime-avibactam and meropenem-vaborbactam against CRE isolates are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11]
-
Preparation of Antimicrobial Solutions: Stock solutions of ceftazidime and meropenem are prepared. For testing, this compound is used at a fixed concentration of 4 µg/mL, and vaborbactam is used at a fixed concentration of 8 µg/mL.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution panel.
-
Microdilution Panels: Serial twofold dilutions of the β-lactam antibiotics are prepared in cation-adjusted Mueller-Hinton broth. The fixed concentration of the respective β-lactamase inhibitor is added to each well.
-
Incubation: The inoculated panels are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Quality Control: Reference strains, such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603, are tested concurrently to ensure the accuracy of the testing procedure.[8]
Clinical Trial: TANGO II for Meropenem-Vaborbactam
The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial designed to evaluate the efficacy and safety of meropenem-vaborbactam versus the best available therapy (BAT) for the treatment of serious CRE infections.[1][2][9]
-
Patient Population: Adults with suspected or documented CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infections, and complicated urinary tract infections/pyelonephritis.[2]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam or BAT.[2]
-
Treatment Regimens:
-
Meropenem-Vaborbactam Arm: Meropenem 2g and vaborbactam 2g administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.[1][2]
-
Best Available Therapy (BAT) Arm: Monotherapy or combination therapy with agents such as polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone.[1][2]
-
-
Primary Efficacy Endpoints: For the US FDA, the primary endpoint was clinical cure at the test-of-cure visit. For the EMA, the primary endpoint was microbial eradication.
-
Key Secondary Endpoints: 28-day all-cause mortality, microbiological cure, and overall success (a composite of clinical and microbiological cure).[2]
Mandatory Visualization
Caption: Mechanism of action of β-lactam/β-lactamase inhibitor combinations and CRE resistance mechanisms.
Caption: Experimental workflow for determining in vitro susceptibility using broth microdilution.
Caption: Logical relationship for guiding treatment choice based on CRE resistance mechanism.
References
- 1. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Efficacy and Safety of Ceftazidime-Avibactam for the Treatment of Carbapenem-Resistant Enterobacterales Bloodstream Infection: a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Antibiotic Therapy with Ceftazidime this compound vs. Best Available Therapy in Adult Patients with Bacteremia Caused by Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. A Systematic Approach to the Selection of the Appropriate this compound Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1378. Evaluation of the In vitro Activity of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae, Including Isolates Resistant to Ceftazidime–this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nice.org.uk [nice.org.uk]
Long-Term Efficacy and Resistance of EGFR Inhibitors in Non-Small Cell Lung Cancer: A Comparative Guide
This guide provides a detailed comparison of the long-term efficacy and associated resistance mechanisms of three key Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC): gefitinib (first-generation), afatinib (second-generation), and osimertinib (third-generation). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies.
Comparative Efficacy of EGFR TKIs
Clinical trial data highlights the evolution of efficacy with each generation of EGFR inhibitors. The following tables summarize key findings from the pivotal FLAURA and LUX-Lung 7 trials.
Table 1: Efficacy of Osimertinib vs. First-Generation TKIs (Gefitinib or Erlotinib) in the FLAURA Trial[1][2][3][4]
| Efficacy Endpoint | Osimertinib | Gefitinib or Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64 - 1.00) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | - | - |
| 36-Month Survival Rate | 54% | 44% | - | - |
Table 2: Efficacy of Afatinib vs. Gefitinib in the LUX-Lung 7 Trial[5][6]
| Efficacy Endpoint | Afatinib | Gefitinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 11.0 months | 10.9 months | 0.74 (0.58 - 0.95) | 0.017 |
| Time-to-Treatment Failure (TTF) | 13.7 months | 11.5 months | 0.75 (0.60 - 0.94) | 0.007 |
| Objective Response Rate (ORR) | 70% | 56% | - | 0.008 |
| Median Overall Survival (OS) | 27.9 months | 24.5 months | 0.86 (0.66 - 1.12) | 0.2580 |
Mechanisms of Acquired Resistance
A major challenge in the long-term use of EGFR TKIs is the development of acquired resistance. The mechanisms of resistance differ between the generations of inhibitors.
Table 3: Common Mechanisms of Acquired Resistance to EGFR TKIs
| Resistance Mechanism | Gefitinib/Erlotinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |
| On-Target Mutations | |||
| EGFR T790M | ~50-60%[1] | ~47.6%[2] | Not a primary resistance mechanism |
| EGFR C797S | Not applicable | Rare | ~7-23.8%[3][4] |
| EGFR Amplification | Yes | Yes | Yes[3] |
| Off-Target Mechanisms | |||
| MET Amplification | ~5-22%[5] | Yes | ~15-28.6%[3][4][5][6] |
| HER2 Amplification | ~12% | Yes[7] | ~2%[4] |
| Phenotypic Transformation (e.g., to SCLC) | ~2-14%[7] | Yes | Yes |
| Bypass Pathway Activation (e.g., PI3K/AKT, MAPK) | Yes | Yes | Yes |
Experimental Protocols
Generation of Osimertinib-Resistant Cell Lines
This protocol describes a common method for developing osimertinib-resistant NSCLC cell lines in vitro to study resistance mechanisms.[8][9][10][11][12]
-
Cell Lines: Human NSCLC cell lines with activating EGFR mutations (e.g., HCC827, H1975) are commonly used.
-
Method:
-
Initial Exposure: Cells are cultured in the presence of osimertinib at a starting concentration typically around the half-maximal inhibitory concentration (IC50).
-
Stepwise Dose Escalation: The concentration of osimertinib is gradually increased in a stepwise manner. This is done by replacing the culture medium with fresh medium containing a higher drug concentration every few days or weeks, once the cells have adapted and resumed proliferation.
-
Selection of Resistant Clones: This process of continuous exposure to increasing drug concentrations selects for cells that have developed resistance.
-
Limiting Dilution: To obtain homogenous resistant clones, limiting dilution is performed by seeding cells at a very low density in a 96-well plate to isolate and expand single colonies.
-
-
Validation: The resistance of the generated cell lines is confirmed by cell viability assays (e.g., MTT or CCK-8) to determine the new, higher IC50 value for osimertinib compared to the parental cell line.
Detection of MET Amplification in Tumor Tissue
MET amplification is a key off-target resistance mechanism. Fluorescence In Situ Hybridization (FISH) is a standard method for its detection in tumor tissue.[13][14][15][16]
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.
-
Probe Hybridization: The tissue sections are hybridized with a dual-color FISH probe set. One probe, labeled with a red fluorophore, targets the MET gene, while the other, labeled with a green fluorophore, targets the centromeric region of chromosome 7 (CEP7) as a control.
-
Microscopy: A fluorescence microscope is used to visualize the fluorescent signals in the nuclei of the tumor cells.
-
Analysis: The number of red (MET) and green (CEP7) signals are counted in a predefined number of non-overlapping tumor cell nuclei (typically 50-100).
-
Interpretation: MET amplification is determined by the ratio of the MET gene copy number to the CEP7 copy number. A MET/CEP7 ratio of ≥2.0 is generally considered indicative of MET amplification. The average MET gene copy number per cell is also assessed.
Visualizations
Caption: Simplified EGFR signaling pathway and points of inhibition by TKIs.
Caption: Common resistance pathways in EGFR-mutant NSCLC.
Caption: Workflow for generating and characterizing TKI-resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-Line Osimertinib in Patients With EGFR-Mutated Non-Small Cell Lung Cancer: Effectiveness, Resistance Mechanisms, and Prognosis of Different Subsequent Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection of MET amplification in gastroesophageal tumor specimens using IQFISH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of MET Alterations Using Cell Free DNA and Circulating Tumor Cells from Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. lung.org [lung.org]
Head-to-Head Clinical Trial Results of Avibactam Combinations: A Comparative Guide
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Avibactam, a novel non-β-lactam β-lactamase inhibitor, has been combined with various β-lactam antibiotics to overcome resistance mediated by a broad spectrum of β-lactamases. This guide provides a head-to-head comparison of the clinical efficacy and safety of key this compound combinations based on available clinical trial data, with a focus on Ceftazidime-avibactam (CZA), Meropenem-vaborbactam (MVB), and Imipenem-cilastatin-relebactam (IMI/REL).
Comparative Efficacy and Safety
Direct head-to-head randomized controlled trials comparing all three major this compound combinations are limited. However, several retrospective cohort studies and in-vitro analyses provide valuable comparative data, particularly for CZA and MVB in the treatment of Carbapenem-Resistant Enterobacterales (CRE) infections.
A multicenter, retrospective cohort study comparing CZA and MVB for CRE infections found no significant difference in clinical success rates between the two treatments (62% for CZA vs. 69% for MVB; P = 0.49).[1][2] Similarly, 30-day and 90-day mortality rates were comparable between the two groups.[1][2][3] Notably, patients in the CZA arm more frequently received combination therapy.[1][2] Another retrospective cohort study also found similar 30-day mortality rates between CZA and MVB for CRE infections.[3]
In terms of safety, the rates of adverse events were similar between CZA and MVB in one study.[1][2] However, a meta-analysis of trials comparing CZA to carbapenems found that serious adverse events were significantly more common with ceftazidime/avibactam.[4][5]
While direct clinical comparisons with IMI/REL are scarce, in-vitro studies have demonstrated its potent activity against CRE, including strains resistant to CZA and MVB.[6][7] One review suggests that pharmacists might consider MVB over CZA for Klebsiella pneumoniae carbapenemase (KPC) infections due to a decreased likelihood of resistance.[8][9]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from comparative studies of this compound combinations.
Table 1: Efficacy of Ceftazidime-avibactam (CZA) vs. Meropenem-vaborbactam (MVB) in CRE Infections
| Outcome | Ceftazidime-avibactam (CZA) | Meropenem-vaborbactam (MVB) | P-value | Source |
| Clinical Success | 61.9% (65/105) | 69.2% (18/26) | 0.49 | [1][2] |
| 30-day Mortality | Similar | Similar | 0.97 | [3] |
| 90-day Mortality | Similar | Similar | - | [1][2] |
Table 2: In-vitro Susceptibility of Carbapenem-Resistant Klebsiella pneumoniae (CRKP) to Novel β-lactam/β-lactamase Inhibitor Combinations
| Agent | Susceptibility Rate | Source |
| Imipenem-relebactam (IRL) | 95.8% (46/48) | [6] |
| Ceftazidime-avibactam (CZA) | 93.8% | [6] |
| Meropenem-vaborbactam (MVB) | 93.8% | [6] |
Experimental Protocols
The clinical data presented are primarily from retrospective cohort studies. A generalized methodology for these studies is as follows:
Study Design: Multicenter, retrospective cohort study.
Patient Population: Adult patients with documented infections caused by Carbapenem-Resistant Enterobacterales (CRE).
Intervention: Treatment with either Ceftazidime-avibactam or Meropenem-vaborbactam for a specified duration (e.g., ≥72 hours).
Primary Endpoint: Clinical success, typically defined as resolution of signs and symptoms of infection.
Secondary Endpoints: 30-day and 90-day all-cause mortality, adverse events, and microbiological cure.
Data Analysis: Statistical methods such as propensity score matching or inverse probability weighting are often used to balance baseline characteristics between treatment groups.
Visualizing the Research Landscape
The following diagrams illustrate the typical workflow of comparative clinical studies and the logical relationships in evaluating this compound combinations.
Retrospective Cohort Study Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. 314. Ceftazidime-Avibactam Versus Meropenem-Vaborbactam for the Treatment of Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ceftazidime/avibactam: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of Ceftazidime-Avibactam, Meropenem-Vaborbactam, and Imipenem/Cilastatin-Relebactam to Target Klebsiella pneumoniae Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Ceftazidime-Avibactam, Meropenem-Vaborbactam, and Imipenem/Cilastatin-Relebactam to Target Klebsiella pneumoniae Carbapenemase-Producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
Avibactam in the Clinic: A Meta-Analysis of Treatment Outcomes for Multidrug-Resistant Infections
A Comparative Guide for Researchers and Drug Development Professionals
Avibactam, a novel β-lactamase inhibitor, in combination with ceftazidime (CAZ-AVI), has emerged as a critical therapeutic option in the fight against multidrug-resistant Gram-negative bacterial infections, particularly those caused by carbapenem-resistant Enterobacteriaceae (CRE). This guide provides a meta-level analysis of the clinical efficacy and safety of this compound-containing regimens compared to other antibiotic treatments, supported by pooled data from numerous clinical studies.
Comparative Clinical Outcomes: this compound vs. Alternatives
The following tables summarize the quantitative data from multiple meta-analyses, comparing key clinical outcomes for patients treated with ceftazidime-avibactam versus comparator antibiotics. The primary focus of these analyses has been on infections caused by CRE, a significant public health threat.
Table 1: Efficacy of Ceftazidime-Avibactam vs. Comparator Regimens in Patients with Carbapenem-Resistant Enterobacteriaceae (CRE) Infections
| Outcome | Ceftazidime-Avibactam (CAZ-AVI) | Comparator Regimens (e.g., Colistin, Polymyxins) | Risk Ratio (RR) [95% CI] | Reference |
| 30-Day All-Cause Mortality | Lower | Higher | 0.55 [0.45, 0.68] | [1][2][3] |
| Specifically vs. Colistin-based regimens | 0.48 [0.33, 0.69] | [1][2][3] | ||
| Clinical Cure Rate | Higher | Lower | 1.75 - 1.85 [1.57, 2.18] | [1][2][3] |
| Microbiological Success Rate | Higher | Lower | 1.71 [1.33, 2.20] (vs. Polymyxins) | [4] |
| Relapse Rate | Similar | Similar | 0.69 [0.29, 1.66] | [1][2][3] |
Table 2: Safety Profile of Ceftazidime-Avibactam vs. Comparator Regimens
| Outcome | Ceftazidime-Avibactam (CAZ-AVI) | Comparator Regimens (e.g., Colistin, Polymyxins) | Risk Ratio (RR) [95% CI] | Reference |
| Nephrotoxicity | Lower | Higher | 0.41 [0.20, 0.84] - 0.42 [0.23, 0.77] | [2][4] |
| Serious Adverse Events (SAEs) | Higher (vs. Carbapenems) | Lower (Carbapenems) | 1.24 [1.00, 1.54] | [5] |
Note: Comparator regimens in the included meta-analyses often comprised a variety of antibiotics, with colistin and polymyxins being common choices for treating CRE infections. The comparison with carbapenems was typically in the context of infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.
Methodologies of Included Meta-Analyses
The data presented above are derived from systematic reviews and meta-analyses of published clinical studies. The general methodology employed in these reviews is as follows:
Experimental Protocol: Meta-Analysis of Clinical Outcomes with this compound
-
Literature Search: A comprehensive search of medical databases such as PubMed, Embase, and the Cochrane Library is conducted.[1][4] Search terms typically include "ceftazidime-avibactam," "this compound," "meta-analysis," "clinical outcomes," and terms for specific resistant pathogens like "carbapenem-resistant Enterobacteriaceae."
-
Study Selection: Inclusion and exclusion criteria are predefined. Included studies are often a mix of randomized controlled trials (RCTs) and observational studies that compare the clinical outcomes of ceftazidime-avibactam with other antibiotic regimens.[1][5] Studies must report on key outcomes such as mortality, clinical cure, and adverse events.
-
Data Extraction: Two independent reviewers typically extract relevant data from the selected studies to minimize bias.[6] Extracted information includes study design, patient demographics, infection types, causative pathogens, treatment regimens, and clinical outcomes.
-
Quality Assessment: The methodological quality of the included studies is assessed using standardized tools, such as the Newcastle-Ottawa Scale for observational studies.[7]
-
Statistical Analysis: Statistical software (e.g., RevMan) is used to pool the data.[6] Risk ratios (RRs) or odds ratios (ORs) with 95% confidence intervals (CIs) are calculated to compare the effects of the different treatment arms. Heterogeneity between studies is assessed using statistical tests like I².
Logical Workflow for Meta-Analysis
The following diagram illustrates the typical workflow for conducting a meta-analysis of clinical trial data, as described in the methodologies of the referenced papers.
Signaling Pathways and Resistance
While a detailed depiction of intracellular signaling pathways is beyond the scope of this clinical meta-analysis, the primary mechanism of this compound's action is relevant. This compound is a non-β-lactam β-lactamase inhibitor that inactivates a broad spectrum of β-lactamase enzymes produced by resistant bacteria, including Ambler class A, C, and some D enzymes.[1] This action restores the activity of ceftazidime, a third-generation cephalosporin, against these pathogens. The development of resistance to ceftazidime-avibactam, although currently low, is an area of ongoing research.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficacy and Safety of Ceftazidime-Avibactam for the Treatment of Carbapenem-Resistant Enterobacterales Bloodstream Infection: a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Efficacy and safety of ceftazidime/avibactam: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
- 7. Efficacy and safety of ceftazidime-avibactam versus standard antibiotic therapy for resistant Gram-negative bacterial infections: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
a confirming the synergistic effect of Avibactam with partner antibiotics
A detailed analysis of the enhanced efficacy of avibactam in combination with partner antibiotics against multi-drug resistant bacteria.
This compound, a non-β-lactam β-lactamase inhibitor, has demonstrated significant clinical potential by restoring the activity of partner antibiotics against a broad spectrum of β-lactamase-producing bacteria. This guide provides a comprehensive comparison of the synergistic effects of this compound with key partner antibiotics, supported by experimental data and detailed methodologies to aid researchers in their drug development and discovery efforts.
Unveiling the Synergy: Mechanism of Action
This compound's primary role is to inactivate a wide range of β-lactamase enzymes, including Ambler class A, C, and some D enzymes.[1] These enzymes are a primary mechanism of resistance in many Gram-negative bacteria, as they hydrolyze and inactivate β-lactam antibiotics like cephalosporins and penicillins. By binding to and inhibiting these β-lactamases, this compound effectively protects its partner antibiotic from degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal activity.[1] The combination of ceftazidime-avibactam, for instance, is effective against many Enterobacteriaceae and Pseudomonas aeruginosa strains that produce extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases.[2][3]
A particularly noteworthy synergistic combination is that of aztreonam and this compound. Aztreonam is a monobactam that is stable against hydrolysis by metallo-β-lactamases (MBLs), but it is often degraded by other co-produced β-lactamases like ESBLs and AmpC.[4][5] this compound does not inhibit MBLs, but by inhibiting the co-produced serine-β-lactamases, it protects aztreonam from degradation, making the combination highly effective against MBL-producing Enterobacterales.[4][5][6]
Quantifying Synergy: In Vitro and In Vivo Evidence
The synergistic activity of this compound with its partner antibiotics has been extensively evaluated using various in vitro and in vivo models. The most common in vitro methods are checkerboard assays and time-kill assays.
Checkerboard Assay Data
The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents. The results are often expressed as the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy.
| Partner Antibiotic | Organism(s) | Key Findings | FICI | Reference(s) |
| Ceftazidime | Enterobacterales (KPC-producing) | This compound restored ceftazidime susceptibility. | - | [3] |
| Aztreonam | Enterobacterales (NDM-producing) | Synergistic activity observed in 100% of strains. | <0.5 | [7][8] |
| Meropenem | Enterobacterales (KPC & NDM-producing) | Synergistic interactions in 93.8% of strains. | - | [7][8] |
| Aztreonam | P. aeruginosa (MBL-producing) | Additive or synergistic in 85% of ceftazidime-resistant isolates. | - | [9][10] |
Time-Kill Assay Data
Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial combinations over time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
| Partner Antibiotic | Organism(s) | Key Findings | Log10 CFU/mL Reduction | Reference(s) |
| Ceftazidime | P. aeruginosa (ceftazidime-resistant) | Combination therapies showed a greater overall reduction in bacterial load than monotherapy. | - | [9][10] |
| Aztreonam | Enterobacterales (MBL-producing) | The combination of ceftazidime-avibactam and aztreonam demonstrated significant bactericidal activity. | >2 | [11][12] |
| Ceftazidime | Enterobacteriaceae | A ≥3-log10 decrease in CFU/mL was observed at 6 hours for all isolates. | ≥3 | [2] |
| Meropenem | K. pneumoniae (MBL-producing) | Potent synergistic antibacterial effects were confirmed. | - | [13] |
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the in vitro synergy between two antimicrobial agents.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Perform serial twofold dilutions of Antibiotic A along the rows and Antibiotic B along the columns of a 96-well microtiter plate containing Mueller-Hinton broth.[14]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells for growth control (no antibiotic) and sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.[14]
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.
-
Calculation of FICI: The FICI is calculated for each well that shows no growth using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of the drug in combination / MIC of the drug alone. Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.[14]
Time-Kill Assay Protocol
This assay evaluates the rate of bacterial killing by antimicrobial agents over time.
Methodology:
-
Inoculum Preparation: Prepare a starting bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.
-
Antibiotic Addition: Add the test antibiotics at desired concentrations (e.g., based on MIC values) to the bacterial culture. Include a growth control (no antibiotic) and controls for each antibiotic alone.[10]
-
Incubation and Sampling: Incubate the cultures at 35-37°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[10]
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
The synergistic combination of this compound with partner antibiotics, particularly ceftazidime and aztreonam, represents a crucial advancement in the fight against multi-drug resistant Gram-negative bacteria. The data presented in this guide, derived from robust in vitro and in vivo studies, unequivocally demonstrates the enhanced efficacy of these combinations. The provided experimental protocols offer a foundation for researchers to further explore and validate these synergistic interactions in their own laboratories. As antibiotic resistance continues to be a major global health threat, the strategic use of β-lactamase inhibitors like this compound will be paramount in preserving the utility of our existing antibiotic arsenal.
References
- 1. ijcmph.com [ijcmph.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of ceftazidime-avibactam combination in in vitro checkerboard assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Aztreonam-avibactam synergy, a validation and comparison of diagnostic tools [frontiersin.org]
- 5. Aztreonam-avibactam synergy, a validation and comparison of diagnostic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of in vivo and in vitro infection model results using a semimechanistic model of this compound and aztreonam combination against multidrug resistant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openaccess.uoc.edu [openaccess.uoc.edu]
- 10. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activity of ceftazidime/avibactam and aztreonam alone or in combination against mcr-9, serine- and metallo-β-lactamases-co-producing carbapenem-resistant Enterobacter cloacae complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo activity of meropenem+this compound against MBL-producing carbapenem-resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Avibactam's Real-World Efficacy Against Multidrug-Resistant Pathogens: A Comparative Analysis
A comprehensive review of clinical data demonstrates the robust performance of ceftazidime-avibactam in treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly in comparison to legacy antibiotics such as colistin and even carbapenems in certain scenarios. Real-world evidence underscores its critical role in combating difficult-to-treat pathogens, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.
Avibactam, a non-β-lactam β-lactamase inhibitor, restores the activity of the third-generation cephalosporin ceftazidime against a broad spectrum of β-lactamase-producing bacteria. This combination has emerged as a vital tool for clinicians facing the challenge of antimicrobial resistance. This guide provides a comparative analysis of ceftazidime-avibactam's effectiveness against MDR pathogens, supported by quantitative data from real-world studies and detailed experimental methodologies.
Comparative Clinical Outcomes
Real-world studies consistently highlight the superior or comparable efficacy of ceftazidime-avibactam over other antimicrobial agents in treating serious infections caused by MDR Gram-negative bacteria.
Ceftazidime-Avibactam vs. Colistin for Carbapenem-Resistant Enterobacterales (CRE) Infections
Retrospective studies have demonstrated a significant advantage for ceftazidime-avibactam over colistin in the treatment of CRE infections. Patients treated with ceftazidime-avibactam have shown lower mortality rates and higher rates of clinical success.[1][2][3][4][5]
| Outcome Measure | Ceftazidime-Avibactam | Colistin | Study Reference |
| 30-Day All-Cause Mortality | 9% | 32% | van Duin et al.[2][3] |
| 14-Day Mortality (Adjusted Hazard Ratio) | 0.32 | 1.00 (Reference) | Hakeam et al.[4] |
| Clinical Success Rate | 46.8% | 20.4% | Hakeam et al.[4] |
| Toxicity (e.g., Nephrotoxicity) | Lower Incidence | Significantly Higher | Multiple sources[1][5] |
| Microbiological Eradication | Favorable | Variable | Multiple sources |
Ceftazidime-Avibactam vs. Carbapenems for MDR Pseudomonas aeruginosa
Against MDR Pseudomonas aeruginosa, ceftazidime-avibactam has shown clinical efficacy comparable to carbapenem-based therapies in Phase III clinical trials.[6] Real-world evidence further supports its use in these challenging infections.
| Outcome Measure | Ceftazidime-Avibactam | Carbapenem Comparators | Study Reference |
| Clinical Cure Rate (MDR isolates) | 85.4% | 87.9% | Stone et al.[6] |
| Favorable Microbiological Response (MDR P. aeruginosa) | 57.1% | 53.8% | Stone et al.[6] |
Ceftazidime-Avibactam vs. Tigecycline for Carbapenem-Resistant Klebsiella pneumoniae (CRKP) Pneumonia
In critically ill patients with CRKP-induced pneumonia, ceftazidime-avibactam-based regimens have demonstrated superior clinical and microbiological cure rates compared to tigecycline-based regimens.[7][8]
| Outcome Measure | Ceftazidime-Avibactam | Tigecycline | Study Reference |
| Clinical Cure Rate | 51.2% | 29.0% | Zou et al.[7][8] |
| Microbiological Cure Rate | 74.4% | 33.9% | Zou et al.[7][8] |
| 28-Day Survival Rate | 69.8% | 66.1% (No significant difference) | Zou et al.[7][8] |
Ceftazidime-Avibactam: Monotherapy vs. Combination Therapy
The utility of combining ceftazidime-avibactam with other antibiotics remains a subject of ongoing investigation. While some studies suggest a potential benefit in microbiological eradication with combination therapy, a clear advantage in clinical outcomes such as mortality has not been consistently demonstrated.[1][2][5][6][9]
| Outcome Measure | Combination Therapy | Monotherapy | Study Reference |
| 30-Day Mortality | No significant difference | No significant difference | Li et al.[2][5] |
| Microbiological Eradication Rate | Borderline higher | Reference | Meta-analysis[1] |
| Clinical Cure Rate | No significant difference | No significant difference | Meta-analysis[1] |
Experimental Protocols
The evidence presented is primarily derived from retrospective cohort studies and analyses of clinical trial data. The methodologies employed in these studies are crucial for interpreting the validity and applicability of the findings.
Study Design: Retrospective Cohort Analysis
Many of the real-world effectiveness studies cited are retrospective cohort analyses.[1][2][4][7] This approach involves the examination of existing clinical data to compare outcomes in patients who received different treatments.
Inclusion and Exclusion Criteria: Studies typically include adult patients with documented infections caused by MDR Gram-negative pathogens who have received at least 72 hours of the specified antibiotic therapy.[10] Exclusion criteria often include pregnancy, lactation, and certain pre-existing conditions that could confound the results.[10]
Bacterial Isolation and Antimicrobial Susceptibility Testing
The identification of causative pathogens and the determination of their susceptibility to various antibiotics are foundational to these studies.
Methodology: Bacterial isolates are typically identified using standard laboratory techniques such as MALDI-TOF mass spectrometry or automated systems like the VITEK 2. Antimicrobial susceptibility testing is predominantly performed using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the minimum inhibitory concentration (MIC) of various antibiotics.[11][12][13][14][15][16]
Definitions of Clinical and Microbiological Outcomes
The endpoints used to evaluate the effectiveness of antibiotic therapy are standardized to allow for meaningful comparisons across studies.
Clinical Cure: This is typically defined as the resolution of the signs and symptoms of the infection, leading to no further need for antimicrobial therapy.[9]
Microbiological Eradication: This is defined as the absence of the original pathogen in follow-up cultures from the site of infection.[9]
All-Cause Mortality: This refers to death from any cause within a specified timeframe (e.g., 30 days) after the initiation of therapy.
Signaling Pathway: Mechanism of Action of Ceftazidime-Avibactam
The efficacy of ceftazidime-avibactam stems from its dual-action mechanism.
Ceftazidime, a cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[15] However, many MDR bacteria produce β-lactamase enzymes that inactivate ceftazidime. This compound protects ceftazidime from degradation by inhibiting a wide range of these β-lactamases, including Ambler class A, C, and some class D enzymes.[15][17] This restored activity allows ceftazidime to effectively target and kill the resistant bacteria.
Conclusion
The available real-world evidence strongly supports the use of ceftazidime-avibactam as a first-line or preferred treatment option for serious infections caused by many MDR Gram-negative pathogens, particularly carbapenem-resistant Enterobacterales. Its favorable efficacy and safety profile, especially when compared to older agents like colistin, make it an invaluable asset in the current era of widespread antimicrobial resistance. Continued surveillance and further research are essential to optimize its use and preserve its long-term effectiveness.
References
- 1. Ceftazidime-avibactam combination therapy versus monotherapy for treating carbapenem-resistant gram-negative infection: a systemic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Head-to-head: meropenem/vaborbactam versus ceftazidime/avibactam in ICUs patients with KPC-producing K. pneumoniae infections– results from a retrospective multicentre study | springermedizin.de [springermedizin.de]
- 4. droracle.ai [droracle.ai]
- 5. dovepress.com [dovepress.com]
- 6. scispace.com [scispace.com]
- 7. Ceftazidime–this compound-Based Versus Tigecycline-Based Regimen for the Treatment of Carbapenem-Resistant Klebsiella pneumoniae-Induced Pneumonia in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftazidime-Avibactam-Based Versus Tigecycline-Based Regimen for the Treatment of Carbapenem-Resistant Klebsiella pneumoniae-Induced Pneumonia in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]
- 10. To prescribe or not: a two-center retrospective observational study of antibiotics usage and outcomes of COVID-19 in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. journals.asm.org [journals.asm.org]
- 17. Ceftazidime/Avibactam and Meropenem/Vaborbactam for the Management of Enterobacterales Infections: A Narrative Review, Clinical Considerations, and Expert Opinion [mdpi.com]
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